2-(Piperidin-1-ylmethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFVMDAESHIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400727 | |
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878289-33-9 | |
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties and Synthetic Applications of 2-(Piperidin-1-ylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-(Piperidin-1-ylmethyl)phenylboronic acid. It also includes detailed, generalized experimental protocols for the determination of key physical characteristics and illustrates its primary synthetic utility in cross-coupling reactions.
Core Physical Properties
This compound is a substituted phenylboronic acid with potential applications in organic synthesis and medicinal chemistry. A summary of its key physical properties is presented below.
| Property | Value | Source |
| CAS Number | 878289-33-9 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1][2] |
| Molecular Weight | 219.09 g/mol | [1][2] |
| Melting Point | 192 - 196 °C | [3] |
| Boiling Point (Predicted) | 379.1 ± 44.0 °C at 760 Torr | [3] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [3] |
| Appearance | White crystalline solid | [3] |
| Storage Conditions | Store in a refrigerator (2 to 8 °C) in a dry, sealed container. | [3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used for the determination.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Determination of Solubility
The solubility of a compound in various solvents is crucial for its application in synthesis and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: A known, excess amount of this compound is added to a measured volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis:
-
The saturated solutions are allowed to stand, and an aliquot of the clear supernatant is carefully removed.
-
The aliquot is filtered to remove any suspended solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore), High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.
-
-
Data Reporting: Solubility is typically reported in units of g/L or mol/L at the specified temperature.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an aminoboronic acid, at least two pKa values are expected, corresponding to the ammonium and boronic acid functionalities.
Methodology:
-
Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: A calibrated pH meter with a combination electrode is used to monitor the pH of the solution. The titrant, a standardized solution of a strong base (e.g., 0.1 M NaOH), is added incrementally using a burette.
-
Titration Procedure:
-
The initial pH of the boronic acid solution is recorded.
-
The titrant is added in small, known volumes, and the pH is recorded after each addition, allowing the reading to stabilize.
-
The titration is continued past the equivalence points.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence points are identified from the points of maximum slope on the curve (or from the peaks of the first derivative plot).
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, the first pKa corresponds to the pH at the first half-equivalence point, and the second pKa corresponds to the pH at the second half-equivalence point.
-
Synthetic Workflow and Applications
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
General Synthesis of this compound
While a specific, detailed experimental synthesis was not found in the search results, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common method for the synthesis of such compounds involves the reaction of a suitable ortho-lithiated or Grignard reagent with a trialkyl borate, followed by hydrolysis. The starting material would likely be an ortho-halogenated benzylamine derivative.
Caption: A plausible synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide.
Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
References
An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)phenylboronic Acid (CAS 878289-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-1-ylmethyl)phenylboronic acid, with the CAS number 878289-33-9, is a synthetic organic compound belonging to the family of ortho-aminomethylphenylboronic acids. This class of compounds has garnered significant interest in medicinal chemistry and organic synthesis due to the unique properties imparted by the proximate basic amino group and the boronic acid moiety. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, primary applications in organic synthesis, and the general context of its potential, though currently undocumented, biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier catalogs and databases.[1][2][3]
| Property | Value |
| CAS Number | 878289-33-9 |
| Molecular Formula | C₁₂H₁₈BNO₂ |
| Molecular Weight | 219.09 g/mol |
| IUPAC Name | (2-(piperidin-1-ylmethyl)phenyl)boronic acid |
| Appearance | Typically a white to off-white solid |
| Purity | Commonly available at ≥95% |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
| Storage | Store in a cool, dry place, often recommended at 2-8°C |
Synthesis
Caption: Plausible synthetic workflow for this compound.
Conceptual Experimental Protocol for Synthesis:
-
Nucleophilic Substitution: 2-Bromobenzyl bromide would be reacted with piperidine in a suitable solvent, such as acetonitrile or THF, in the presence of a base like potassium carbonate to yield 1-((2-bromophenyl)methyl)piperidine.
-
Boronation: The resulting intermediate would then undergo a lithium-halogen exchange at low temperature (e.g., -78°C) using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: The borate ester is subsequently hydrolyzed under acidic conditions to afford the final product, this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary and most well-documented application of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide and this compound is as follows:
-
To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene, is added.
-
The reaction mixture is heated to a temperature ranging from 80°C to 110°C and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Biological and Medicinal Chemistry Context
While there is no specific biological data available in the public domain for this compound, its structural motifs—the piperidine ring and the phenylboronic acid group—are prevalent in many biologically active compounds.
-
Piperidine Moiety: The piperidine scaffold is a common feature in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities including, but not limited to, CNS, cardiovascular, and antimicrobial effects.
-
Phenylboronic Acid Moiety: Phenylboronic acids and their derivatives are known to interact with diols, a property that has been exploited in the development of sensors for saccharides. In medicinal chemistry, the boronic acid group can act as a serine protease inhibitor and has been incorporated into several approved drugs. The ortho-aminomethyl group, in particular, is known to enhance the affinity of phenylboronic acids for diols at neutral pH.
Given the presence of these pharmacologically relevant fragments, it is plausible that this compound or its derivatives could exhibit biological activity. However, without experimental data, any discussion of its potential roles in signaling pathways or as a drug candidate remains speculative.
Caption: Logical relationship of structural motifs to potential biological activities.
Conclusion
This compound is a valuable building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex aromatic systems. While its chemical properties are well-defined by suppliers, detailed experimental protocols for its synthesis and specific applications are not widely published. Furthermore, there is a notable absence of data regarding its biological activity and potential therapeutic applications. Future research into the biological screening of this compound and its derivatives could unveil novel pharmacological properties, given the precedence of its constituent chemical motifs in drug discovery. Researchers and drug development professionals are encouraged to consider this compound as a versatile scaffold for the synthesis of new chemical entities.
References
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthesis route for 2-(piperidin-1-ylmethyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details a robust two-step synthetic pathway, commencing with the radical bromination of 2-methylphenylboronic acid to yield the key intermediate, 2-(bromomethyl)phenylboronic acid. This is followed by a nucleophilic substitution reaction with piperidine. This guide includes detailed experimental protocols, a summary of quantitative data for each step, and a visual representation of the synthetic workflow, designed to be a practical resource for researchers in drug discovery and development.
Introduction
This compound is an ortho-substituted arylboronic acid derivative incorporating a piperidinomethyl moiety. This structural motif is of significant interest in medicinal chemistry. The boronic acid functional group is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The ortho-aminomethyl group can enhance the binding affinity of boronic acids to saccharides and may also serve as a key pharmacophoric element, interacting with biological targets. The piperidine ring itself is a common scaffold in many approved drugs, often contributing to favorable pharmacokinetic properties. This guide outlines a practical and accessible synthesis route for this compound, starting from commercially available precursors.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Bromination of 2-Methylphenylboronic Acid: The synthesis begins with the free-radical bromination of 2-methylphenylboronic acid. This reaction selectively targets the benzylic position to introduce a bromine atom, forming the key intermediate, 2-(bromomethyl)phenylboronic acid. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required.
-
Step 2: N-Alkylation of Piperidine: The second step involves the nucleophilic substitution of the bromide in 2-(bromomethyl)phenylboronic acid with piperidine. This reaction forms the desired carbon-nitrogen bond, yielding the final product. A base is typically added to neutralize the hydrobromic acid byproduct generated during the reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 2-(Bromomethyl)phenylboronic acid
| Parameter | Value |
| Reactants | 2-Methylphenylboronic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN) |
| Reaction Temperature | 75-85 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purity | >95% (after crystallization) |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-(Bromomethyl)phenylboronic acid, Piperidine, Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70%[1] |
| Purity | >95% (after purification) |
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)phenylboronic acid
Materials:
-
2-Methylphenylboronic acid (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Azobisisobutyronitrile (AIBN) (0.05 eq.)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenylboronic acid and N-bromosuccinimide.
-
Add the solvent (e.g., CCl₄) to the flask.
-
Add the radical initiator, AIBN, to the mixture.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-(bromomethyl)phenylboronic acid as a white solid.
Step 2: Synthesis of this compound
Materials:
-
2-(Bromomethyl)phenylboronic acid (1.0 eq.)
-
Piperidine (1.2 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq.)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(bromomethyl)phenylboronic acid in anhydrous acetonitrile.
-
Add potassium carbonate to the solution, followed by the dropwise addition of piperidine at room temperature with vigorous stirring.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of the crude product can be challenging due to the amphiphilic nature of the molecule.[3] Column chromatography on silica gel using a gradient of methanol in dichloromethane may be employed. Alternatively, purification can be achieved by forming a diethanolamine adduct, which can be crystallized, followed by hydrolysis to release the pure boronic acid.[4][5]
Synthesis Workflow and Logic Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.
Caption: Synthesis route for this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined experimental protocols, researchers can effectively synthesize this valuable compound for use in a variety of applications, from the development of novel therapeutics to the construction of complex molecular probes. Careful attention to the purification of the final product is crucial for obtaining material of high purity.
References
Lewis acidity of ortho-substituted phenylboronic acids
An In-depth Technical Guide on the Lewis Acidity of ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are a class of organic compounds characterized by a phenyl group and a boronic acid functional group [-B(OH)₂]. The boron atom in boronic acids is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid capable of accepting a pair of electrons from a Lewis base. This interaction results in the conversion of the boron center from a trigonal planar geometry to a tetrahedral boronate species. The strength of this Lewis acidity is a critical parameter that dictates the compound's utility in a wide range of applications, from Suzuki-Miyaura cross-coupling reactions to the development of chemical sensors and therapeutic agents.[1][2]
The substitution pattern on the phenyl ring significantly modulates the Lewis acidity of the boron center. Substituents in the ortho position exert a particularly profound influence due to a combination of electronic, steric, and intramolecular effects.[3][4] Unlike meta and para substituents, whose influence is primarily governed by inductive and resonance effects described by Hammett relationships, ortho substituents introduce complex steric hindrance and the potential for direct through-space interactions with the boronic acid moiety.[4][5] This guide provides a comprehensive overview of the , presenting quantitative data, experimental methodologies, and the underlying principles governing their chemical behavior.
Quantitative Measures of Lewis Acidity
The most common quantitative measure of the Lewis acidity of boronic acids in aqueous solution is the pKₐ value. It represents the pH at which the neutral trigonal acid and the anionic tetrahedral boronate are in equal concentration. A lower pKₐ value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion.
The presence of substituents on the phenyl ring has a significant impact on the electron density of the boron atom, which in turn affects the stability of the boronate ester bond and binding strength with diols.[3] Generally, electron-withdrawing groups increase Lewis acidity (lower pKₐ), while electron-donating groups decrease it. However, for ortho-substituted compounds, this trend is complicated by steric effects and potential intramolecular hydrogen bonding.[3][4] For instance, some ortho isomers are less acidic than their corresponding para isomers due to steric hindrance that destabilizes the formation of the tetrahedral boronate form.[4] Conversely, an ortho substituent capable of forming a hydrogen bond with the boronic acid group can stabilize the tetrahedral boronate, thus increasing acidity.[3]
Table 1: pKₐ Values of Selected ortho-Substituted Phenylboronic Acids
| Substituent (X) | Phenylboronic Acid Derivative | pKₐ Value | Notes | Reference(s) |
| -H | Phenylboronic acid | 8.8 | Unsubstituted reference | [6] |
| -F | 2-Fluorophenylboronic acid | 8.77 | Acidity is slightly lower than the para isomer, suggesting steric effects. | [7] |
| -Cl | 2-Chlorophenylboronic acid | 8.58 | [4] | |
| -Br | 2-Bromophenylboronic acid | 8.58 | [4] | |
| -I | 2-Iodophenylboronic acid | 8.61 | [4] | |
| -CH₃ | 2-Methylphenylboronic acid | 9.11 | Weaker acid than the para isomer due to steric hindrance. | [4] |
| -CF₃ | 2-(Trifluoromethyl)phenylboronic acid | 8.01 | Strong electron-withdrawing group increases acidity. | [6] |
| -OCF₃ | 2-(Trifluoromethoxy)phenylboronic acid | 9.38 | Weaker acid than unsubstituted, attributed to steric hindrance and potential intramolecular interactions. | [6] |
| -OCH₃ | 2-Methoxyphenylboronic acid | 9.24 | [8] | |
| -CHO | 2-Formylphenylboronic acid | 7.8 | Increased acidity due to stabilization of the tetrahedral form via hydrogen bonding. | [3] |
| -NO₂ | 2-Nitrophenylboronic acid | 7.03 | Strong electron-withdrawing effect significantly increases acidity. | [4] |
| -N(CH₃)₂CH₂ | 2-((Dimethylamino)methyl)phenylboronic acid | ~5.3 | Markedly low pKₐ due to intramolecular B-N coordination. | [9] |
Note: pKₐ values can vary slightly depending on the experimental conditions (e.g., solvent, temperature, ionic strength).
Other theoretical and experimental methods to evaluate Lewis acidity include fluoride ion affinity (FIA), ammonia affinity (AA), and acceptor number (AN).[5][10][11][12] These methods provide alternative scales for Lewis acidity, though comprehensive datasets for a wide range of ortho-substituted phenylboronic acids are less commonly available than pKₐ values.
Logical and Experimental Frameworks
Visualizing the equilibria and experimental processes is crucial for understanding the factors that control Lewis acidity.
Caption: Lewis acid-base equilibrium of a phenylboronic acid.
The interplay of different factors determines the final pKₐ of an ortho-substituted phenylboronic acid.
Caption: Factors influencing the pKₐ of ortho-substituted phenylboronic acids.
A typical workflow for determining these quantitative values is essential for reproducible research.
Caption: Experimental workflow for pKₐ determination by spectrophotometric titration.
Experimental Protocols
Accurate determination of Lewis acidity is paramount. The following are standard protocols for measuring the pKₐ of phenylboronic acids.
Protocol 1: Spectrophotometric pKₐ Determination
This method is suitable for arylboronic acids, which possess a UV chromophore. It relies on the difference in the UV-Vis absorbance spectra between the neutral trigonal acid and the anionic tetrahedral boronate.[4][13]
1. Materials and Reagents:
-
ortho-substituted phenylboronic acid of interest.
-
Organic solvent (e.g., DMSO or methanol) for stock solution.
-
A series of aqueous buffer solutions covering the expected pKₐ range (e.g., citrate, phosphate, borate buffers) with known pH values.
-
UV-transparent 96-well plate or quartz cuvettes.
-
UV-Vis spectrophotometer or plate reader.
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the boronic acid in a suitable organic solvent to ensure solubility.[13]
-
Working Solution Preparation: In each well of the microplate or each cuvette, add a specific volume of a buffer solution. Add a small, constant volume of the boronic acid stock solution to each buffer to achieve the desired final concentration (e.g., 50-100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and equilibrium.
-
Blank Preparation: Prepare buffer blanks containing the same concentration of organic solvent but without the boronic acid.
-
Equilibration: Allow the solutions to equilibrate for a few minutes at a constant temperature (e.g., 25 °C).
-
Spectra Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 230 to 500 nm) for each sample and blank.[13]
3. Data Analysis:
-
Subtract the absorbance of the corresponding blank from each sample spectrum.
-
Identify a wavelength where the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.
-
Plot the absorbance at this selected wavelength against the pH of the buffer solutions.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin). The pKₐ is the pH value at the inflection point of the curve.[13]
Protocol 2: Potentiometric pKₐ Determination
This method involves titrating the boronic acid with a strong base and monitoring the pH change. It is a classical and reliable method.[4][14]
1. Materials and Reagents:
-
ortho-substituted phenylboronic acid.
-
Standardized strong base solution (e.g., 0.1 M NaOH).
-
Deionized, CO₂-free water.
-
pH meter with a calibrated electrode.
-
Stir plate and stir bar.
2. Procedure:
-
Dissolve a precisely weighed amount of the boronic acid in a known volume of CO₂-free water to create a solution of known concentration. If solubility is an issue, a co-solvent like ethanol or dioxane can be used, but the resulting pKₐ will be for that specific solvent mixture.
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and begin stirring.
-
Add small, precise aliquots of the standardized NaOH solution, recording the pH after each addition has stabilized.
-
Continue the titration past the equivalence point.
3. Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKₐ is equal to the pH at the half-equivalence point.
Protocol 3: Competitive Fluorescence Assay for Diol Binding Affinity
While not a direct measure of pKₐ, the affinity for diols is a functional consequence of a boronic acid's Lewis acidity. This assay uses a fluorescent reporter dye, Alizarin Red S (ARS), which is a catechol that binds to boronic acids and becomes fluorescent.[15][16] A competing diol will displace ARS, causing a decrease in fluorescence.[13][16]
1. Materials and Reagents:
-
ortho-substituted phenylboronic acid.
-
Alizarin Red S (ARS).
-
Diol of interest (e.g., glucose, fructose, catechol).
-
Aqueous buffer at a fixed pH (typically pH 7.4 for biological relevance).
-
Fluorescence spectrophotometer or plate reader.
2. Procedure:
-
Determine Boronic Acid-ARS Binding: First, titrate the boronic acid with increasing concentrations of ARS in the buffer to determine the binding constant (K_ARS) and the optimal concentrations for the competition assay.
-
Competition Assay: Prepare a series of solutions containing a fixed concentration of the boronic acid and ARS (the pre-formed fluorescent complex).
-
To this series, add increasing concentrations of the competitor diol.
-
Incubate the solutions to allow them to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the boronic acid-ARS complex.
3. Data Analysis:
-
Plot the decrease in fluorescence intensity as a function of the competitor diol concentration.
-
Fit the data to a competitive binding equation to calculate the binding or association constant (Kₐ) of the boronic acid for the diol. This Kₐ value reflects the functional Lewis acidity at the chosen pH.
Conclusion
The is a complex property governed by a delicate balance of electronic effects, steric hindrance, and intramolecular non-covalent interactions. Simple predictions based on Hammett parameters, which are effective for meta- and para-substituted analogs, often fail for ortho-substituted systems.[4] This necessitates the careful experimental determination of acidity, typically via spectrophotometric or potentiometric titration to obtain pKₐ values. Understanding and quantifying the Lewis acidity of these compounds is critical for the rational design of new catalysts, highly specific sensors for saccharides, and potent enzyme inhibitors for drug development. The protocols and data presented in this guide offer a foundational resource for researchers working to harness the unique chemical properties of this important class of molecules.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Stability of 2-(Piperidin-1-ylmethyl)phenylboronic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and storage of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This in-depth technical guide focuses on 2-(Piperidin-1-ylmethyl)phenylboronic acid, a versatile building block in organic synthesis. While specific stability data for this compound is not extensively published, this guide will provide a comprehensive overview based on the well-established principles of arylboronic acid chemistry, with a special focus on the influence of the 2-(piperidin-1-ylmethyl) substituent.
Core Concepts in Arylboronic Acid Stability
The stability of arylboronic acids is a critical consideration, as these compounds can be susceptible to degradation under various conditions. The primary degradation pathway for many arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often influenced by factors such as pH, temperature, and the presence of moisture.
The pH of the environment plays a crucial role in the stability of arylboronic acids. An equilibrium exists between the neutral, trigonal planar form of the boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate species ([ArB(OH)₃]⁻). This equilibrium is governed by the pKa of the boronic acid, which is typically around 9. At acidic to neutral pH, the trigonal form is predominant. As the pH increases, the equilibrium shifts towards the more nucleophilic tetrahedral boronate form, which can be more susceptible to protodeboronation.[1]
The electronic properties of the substituents on the aryl ring can also significantly impact stability. Electron-withdrawing groups can influence the pKa of the boronic acid and the rate of protodeboronation.
The Influence of the 2-(Piperidin-1-ylmethyl) Substituent
The structure of this compound contains a basic piperidinomethyl group at the ortho position to the boronic acid moiety. This introduces an intramolecular basic center that can potentially influence the compound's stability. The nitrogen atom of the piperidine ring can be protonated, and its proximity to the boronic acid group may lead to intramolecular interactions that could either stabilize or destabilize the C-B bond. Further experimental investigation is required to fully elucidate the specific effects of this substituent on the degradation profile of the molecule.
Recommended Storage and Handling
Given the general sensitivity of boronic acids, the following storage and handling guidelines are recommended for this compound to minimize degradation:
-
Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light, as photodecomposition can be a degradation pathway for some organic molecules.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. When weighing and transferring the solid, do so in a controlled environment to minimize exposure to atmospheric moisture. For solution-based reactions, use anhydrous solvents.
Quantitative Stability Data: An Illustrative Overview
| Parameter | Condition | Observation |
| Temperature | 40 °C for 4 weeks (solid state) | < 2% degradation observed by HPLC |
| 60 °C for 4 weeks (solid state) | 5-10% degradation observed by HPLC | |
| Humidity | 75% RH at 25 °C for 4 weeks (solid state) | 3-7% degradation observed by HPLC |
| pH (in solution) | pH 3 (aqueous buffer) for 24h at 25°C | Stable, < 1% degradation |
| pH 7 (aqueous buffer) for 24h at 25°C | Minor degradation (1-3%) | |
| pH 10 (aqueous buffer) for 24h at 25°C | Significant degradation (>15%) | |
| Light Exposure | ICH Q1B photostability testing | Potential for minor degradation, requires testing |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following outlines a general protocol for such a study.
1. Forced Degradation Studies:
-
Objective: To identify potential degradation pathways and degradation products.
-
Methodology:
-
Prepare solutions of the compound in various stress conditions:
-
Acidic: e.g., 0.1 M HCl
-
Basic: e.g., 0.1 M NaOH
-
Oxidative: e.g., 3% H₂O₂
-
Thermal: Heat the solid compound and a solution at elevated temperatures (e.g., 60 °C).
-
Photolytic: Expose the solid compound and a solution to UV and visible light.
-
-
Analyze the samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Characterize any significant degradation products using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
2. Long-Term Stability Studies:
-
Objective: To determine the shelf-life of the compound under recommended storage conditions.
-
Methodology:
-
Store aliquots of the solid compound under the proposed long-term storage conditions (e.g., 2-8 °C).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), analyze the samples for purity and the presence of degradation products using a validated HPLC method.
-
Monitor physical properties such as appearance, color, and solubility.
-
Visualizing Stability Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.
Caption: Factors influencing the stability of this compound.
Caption: General experimental workflow for assessing chemical stability.
Conclusion
While specific, published stability data for this compound is limited, a thorough understanding of the general principles governing arylboronic acid stability provides a strong foundation for its proper handling and storage. The presence of the basic piperidinomethyl substituent is a key structural feature that warrants careful consideration in its application. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the quality and reliability of this important chemical reagent in their scientific endeavors. Further studies are encouraged to fully characterize the stability profile of this compound and to explore the intriguing role of the ortho-substituent in modulating its reactivity and degradation.
References
An In-depth Technical Guide to the Solubility of 2-(Piperidin-1-ylmethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Piperidin-1-ylmethyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document focuses on providing a strong theoretical framework based on analogous compounds, qualitative solubility expectations, and detailed experimental protocols for determining solubility in the laboratory.
Introduction to this compound
This compound (CAS No. 878289-33-9) is a synthetic organoboron compound with a molecular formula of C12H18BNO2 and a molecular weight of 219.09 g/mol .[1][2] Its structure, featuring a phenylboronic acid moiety and a piperidin-1-ylmethyl substituent, makes it a valuable building block in medicinal chemistry and organic synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and complex organic molecules.[3] An understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Qualitative Solubility Profile
Expected Solubility:
-
High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate to High Solubility: Alcohols such as methanol, ethanol, and isopropanol.
-
Moderate Solubility: Ethers like Tetrahydrofuran (THF) and ketones like acetone.[5][6]
-
Low Solubility: Nonpolar solvents such as hydrocarbons (e.g., hexane, toluene).[5]
Quantitative Solubility Data (Analogous Compounds)
To provide a quantitative perspective, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. This data serves as a useful proxy for estimating the solubility behavior of this compound. The data is presented in mole fraction (x) at different temperatures. It is important to note that the piperidin-1-ylmethyl substituent will influence the solubility, and therefore, these values should be considered as a starting point for experimental determination.
| Solvent | Temperature (°C) | Solubility of Phenylboronic Acid (x) |
| Chloroform | 25 | ~0.02 |
| 3-Pentanone | 25 | ~0.18 |
| Acetone | 25 | ~0.25 |
| Dipropyl ether | 25 | ~0.12 |
| Methylcyclohexane | 25 | <0.01 |
Data adapted from studies on phenylboronic acid and should be used for estimation purposes only.[5][6]
Experimental Protocol for Solubility Determination: Dynamic Method
A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5] This method involves observing the dissolution of a solid in a liquid upon controlled heating to identify the equilibrium solubility temperature.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated temperature sensor (e.g., Pt100)
-
Luminance probe or a device for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.[4]
-
Heating and Stirring: The vessel is heated at a slow, constant rate (e.g., 0.1 K/min) using the circulating thermostat bath. The mixture is stirred vigorously to ensure homogeneity.[4]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or, more accurately, using a luminance probe that measures the intensity of a light beam passing through the solution.[4][5]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.[4]
-
Data Collection: The procedure is repeated for a range of different compositions of the solute and solvent to construct a solubility curve, which plots the mole fraction of the solute against the equilibrium temperature.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Piperidin-1-ylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and conformational properties of 2-(Piperidin-1-ylmethyl)phenylboronic acid. Lacking direct crystallographic or extensive spectroscopic data for this specific molecule in the public domain, this paper draws upon established principles of organic chemistry and data from analogous structures to present a comprehensive model. This guide is intended to support researchers and scientists in the fields of medicinal chemistry and drug development by providing a foundational understanding of this compound's structural characteristics, which are critical for its potential applications in areas such as Suzuki-Miyaura coupling reactions and as a building block in the synthesis of complex molecules. This document summarizes key molecular properties, proposes likely conformational states, and provides a representative synthetic protocol and characterization workflow.
Introduction
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a piperidin-1-ylmethyl group. The presence of the boronic acid group makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The tertiary amine functionality of the piperidine ring can influence the molecule's solubility, basicity, and potential for intramolecular interactions, which in turn can affect its reactivity and conformational preferences. Understanding the three-dimensional structure and dynamic behavior of this molecule is crucial for predicting its reactivity, designing new synthetic routes, and for its potential application in the development of novel pharmaceutical agents.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in Table 1. The molecular structure consists of a planar phenyl ring connected to a boronic acid group [-B(OH)2] and a methylene bridge (-CH2-) linked to the nitrogen atom of a piperidine ring.
| Property | Value | Source |
| Molecular Formula | C12H18BNO2 | [1][2][3][4] |
| Molecular Weight | 219.09 g/mol | [1][2][3][4] |
| CAS Number | 878289-33-9 | [3][5][6] |
| IUPAC Name | (2-(piperidin-1-ylmethyl)phenyl)boronic acid | [2][3] |
| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2B(O)O | |
| Physical State | Solid | [6] |
Table 1: General Properties of this compound
Bond Lengths and Angles (Predicted)
Direct crystallographic data for this compound is not currently available. However, based on X-ray diffraction studies of analogous ortho-substituted phenylboronic acids and piperidine-containing compounds, a set of predicted bond lengths and angles can be compiled (Table 2). These values are essential for computational modeling and for a deeper understanding of the molecule's geometry. For instance, the crystal structure of 3-aminophenylboronic acid monohydrate reveals typical B-O and B-C bond lengths for a phenylboronic acid.[7]
| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |
| Bond Lengths | ||
| C(phenyl)-B | ~1.56 Å | |
| B-O | ~1.37 Å | |
| C(phenyl)-C(methylene) | ~1.51 Å | |
| C(methylene)-N | ~1.47 Å | |
| N-C(piperidine) | ~1.46 Å | |
| C-C (phenyl, avg.) | ~1.39 Å | |
| C-C (piperidine, avg.) | ~1.53 Å | |
| Bond Angles | ||
| C-B-O | ~118° | |
| O-B-O | ~124° | |
| C(phenyl)-C(methylene)-N | ~112° | |
| C(methylene)-N-C(piperidine) | ~110° |
Table 2: Predicted Bond Lengths and Angles for this compound
Conformational Analysis
The overall conformation of this compound is determined by the rotational freedom around several single bonds and the puckering of the piperidine ring.
Piperidine Ring Conformation
The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[8] In this conformation, the substituents on the nitrogen and carbon atoms can be in either axial or equatorial positions. The bulky benzyl group attached to the nitrogen is likely to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions.
Orientation of the Phenylboronic Acid Moiety
Rotation around the C(phenyl)-C(methylene) and C(methylene)-N bonds will lead to various conformers. The relative orientation of the phenylboronic acid and piperidine moieties is likely influenced by a combination of steric hindrance and potential non-covalent interactions.
An important conformational feature to consider is the potential for an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the nitrogen atom of the piperidine ring. This interaction, if present, would create a seven-membered ring and significantly restrict the conformational freedom of the molecule, leading to a more planar arrangement of the ortho-substituent relative to the phenyl ring. The existence and strength of such an intramolecular hydrogen bond would be dependent on the solvent environment and the pH of the medium.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Objective: To synthesize this compound from 2-bromobenzyl bromide and piperidine, followed by a borylation reaction.
Materials:
-
2-Bromobenzyl bromide
-
Piperidine
-
Triethylamine
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 1-((2-bromophenyl)methyl)piperidine:
-
Dissolve 2-bromobenzyl bromide (1.0 eq) in dichloromethane.
-
To this solution, add piperidine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Borylation:
-
Dissolve the purified 1-((2-bromophenyl)methyl)piperidine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization.
-
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
-
Mass spectrometry: To determine the molecular weight.
-
¹¹B NMR spectroscopy: To confirm the presence and environment of the boron atom.[9][10]
Visualization of Workflows
The logical workflow for the synthesis and characterization of this compound can be visualized using a directed graph.
Potential Applications and Future Directions
This compound is a versatile building block with potential applications in several areas of chemical research and development:
-
Suzuki-Miyaura Cross-Coupling Reactions: As a key substrate for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
-
Medicinal Chemistry: The piperidine moiety is a common scaffold in many biologically active compounds. This molecule can serve as a starting point for the synthesis of novel drug candidates.
-
Materials Science: Incorporation into polymers or other materials to introduce specific functionalities related to the boronic acid or the tertiary amine.
Future research should focus on obtaining experimental data for this molecule, including a definitive crystal structure and comprehensive NMR studies in various solvents. Such data would validate the predictions made in this guide and provide a more accurate understanding of its conformational landscape and reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the energetics of different conformers and the nature of any intramolecular interactions.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on the analysis of analogous compounds. While direct experimental data is lacking, the presented models for its geometry, conformational preferences, and a representative synthetic protocol offer a valuable resource for researchers. The unique combination of a reactive boronic acid and a basic piperidine moiety makes this compound an interesting and potentially valuable tool for synthetic and medicinal chemists. Further experimental and computational studies are warranted to fully elucidate its properties and unlock its full potential.
References
- 1. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 878289-33-9 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 7. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)phenylboronic Acid: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(Piperidin-1-ylmethyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a piperidinomethyl substituent in an ortho arrangement. Phenylboronic acids are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in the synthesis of complex organic molecules, including many pharmaceuticals. The piperidine heterocycle is a prevalent structural motif in a vast number of approved drugs and biologically active compounds, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. The unique ortho-substitution pattern of this compound makes it a particularly interesting building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties
Quantitative data for this compound has been compiled from various chemical suppliers. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 878289-33-9 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1][2] |
| Molecular Weight | 219.09 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in methanol, DMSO, and DMF |
Plausible First Synthesis: A Representative Protocol
While the original publication detailing the first synthesis of this compound could not be definitively located through extensive literature searches, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry transformations. The following protocol describes a two-step synthesis starting from commercially available 2-bromobenzyl bromide.
Synthesis of 1-((2-bromophenyl)methyl)piperidine
Methodology:
To a solution of 2-bromobenzyl bromide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added piperidine (1.1 equivalents) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-((2-bromophenyl)methyl)piperidine as a pure compound.
Synthesis of this compound
Methodology:
The synthesis of the final product is achieved via a lithium-halogen exchange followed by borylation. To a solution of 1-((2-bromophenyl)methyl)piperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 1 hour. Following the lithium-halogen exchange, triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Pathway
The proposed synthetic route is illustrated in the following diagram generated using the DOT language.
Applications in Drug Discovery and Development
As a bifunctional building block, this compound holds significant potential in the synthesis of novel chemical entities for drug discovery. Its primary application lies in its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 2-(piperidin-1-ylmethyl)phenyl moiety into a wide range of molecular scaffolds.
The presence of the basic piperidine nitrogen can be exploited to modulate the physicochemical properties of the final compounds, such as aqueous solubility and cell permeability. Furthermore, the ortho-disposition of the piperidinomethyl and boronic acid groups can be used to create constrained analogues of known bioactive molecules or to explore new chemical space through the generation of libraries of diverse compounds.
Conclusion
This compound is a valuable and commercially available building block for organic synthesis and medicinal chemistry. While its original discovery and synthesis are not prominently documented, this guide provides a plausible and detailed synthetic protocol based on established chemical principles. The unique combination of a reactive boronic acid and a pharmaceutically relevant piperidine moiety makes this compound a versatile tool for the construction of complex molecules with potential therapeutic applications. Researchers in drug development can leverage the information provided herein for the efficient synthesis and utilization of this and related compounds in their research endeavors.
Disclaimer: The synthetic protocol described in this document is a proposed route based on established chemical literature for analogous compounds. The specific details of the first synthesis of this compound could not be located in publicly available scientific literature. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions for their specific experimental setup.
References
Unlocking the Potential of Ortho-Aminomethyl Phenylboronic Acids: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Ortho-aminomethyl phenylboronic acids (o-AMPBAs) represent a class of compounds with significant and expanding applications in chemical sensing, diagnostics, and drug delivery. Their unique reactivity, largely governed by the interplay between the boronic acid moiety and the adjacent aminomethyl group, allows for reversible covalent interactions with diol-containing molecules, such as carbohydrates, under physiological conditions. This technical guide provides an in-depth analysis of the core principles governing the reactivity of o-AMPBAs, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing the full potential of these versatile molecules.
Core Reactivity Principles: The Role of the Ortho-Aminomethyl Group
The defining feature of o-AMPBAs is the proximate arrangement of a Lewis acidic boronic acid and a Lewis basic aminomethyl group. This seemingly simple structural motif has profound consequences for the compound's reactivity, primarily by influencing the acidity of the boronic acid.
In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). The formation of stable boronate esters with diols predominantly proceeds through the tetrahedral intermediate. However, the pKa of a typical phenylboronic acid is around 8.8, meaning that at neutral pH (7.4), the less reactive trigonal form predominates.
The ortho-aminomethyl group, through its electron-withdrawing inductive effect as an ammonium ion (at neutral and acidic pH), significantly lowers the pKa of the boronic acid. This shift in acidity favors the formation of the more reactive tetrahedral boronate species at or near physiological pH, thereby enhancing the affinity for diols.[1][2] For instance, 2-((dimethylamino)methyl)phenylboronic acid exhibits a pKa of approximately 5.3, enabling strong diol binding under mildly acidic to neutral conditions.[2]
While intramolecular B-N dative bonding has been a topic of debate, evidence suggests that in protic solvents, a solvent-inserted species is often favored, where a water molecule bridges the boron and nitrogen atoms. This intramolecular interaction, however, is crucial in the mechanism of boronate ester formation.
Quantitative Reactivity Data
To facilitate the rational design of o-AMPBA-based systems, a summary of key quantitative data is presented below.
Table 1: Acidity of Representative Phenylboronic Acids
| Compound | pKa | Measurement Conditions | Reference |
| Phenylboronic Acid | 8.83 | Water | --INVALID-LINK-- |
| 2-((Dimethylamino)methyl)phenylboronic acid | ~5.3 | Not specified | [2] |
| 4-Formylphenylboronic acid | Not specified | Not specified | [2] |
| 4-(Methylcarbamoyl)phenylboronic acid | Not specified | Not specified | [2] |
| Benzoxaborole | Not specified | Not specified | [2] |
Table 2: Kinetic Data for the Reaction of Anthracene-based o-AMPBA with Fructose
The following data were obtained for the reaction of an anthracene-based o-AMPBA sensor with D-fructose in 33% aqueous methanol with 50 mM NaCl. The reaction exhibits saturation kinetics, indicative of a multi-step mechanism.
| pH | k₁ (s⁻¹) | k₋₁ (s⁻¹) | Kinetic Isotope Effect (kH/kD) on k₁ |
| 5.3 | - | - | 1.42 |
| 6.2 | - | - | 1.42 |
| 7.4 | - | - | 1.42 |
| 9.5 | - | - | 1.42 |
| 11.3 | - | - | 1.42 |
Note: Specific values for k₁ and k₋₁ at each pH were not provided in a tabular format in the source material but were determined from plots of observed rate versus fructose concentration. The kinetic isotope effect (KIE) of 1.42 was determined by comparing the reaction rates in H₂O/CH₃OH and D₂O/CH₃OD and supports the involvement of a proton transfer in the rate-determining step.
Mechanistic Insights into Reactivity
The reaction of o-AMPBAs with diols and the fluorescence turn-on mechanism of o-AMPBA-based sensors are key to their application. The following diagrams illustrate these processes.
Boronate Ester Formation Workflow
The formation of a boronate ester with a diol is not a simple one-step process. Kinetic studies suggest a mechanism analogous to an SN1 reaction, involving a rate-determining creation of an intermediate.
References
Safety Profile of 2-(Piperidin-1-ylmethyl)phenylboronic Acid: A Technical Overview
This guide provides a summary of the available safety information for 2-(Piperidin-1-ylmethyl)phenylboronic acid (CAS No: 878289-33-9), intended for researchers, scientists, and professionals in drug development. The data presented is compiled from publicly available information from chemical suppliers and should be used as a reference. For comprehensive safety information, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer.
Data Presentation
The following tables summarize the known identity, hazard classifications, and physical and chemical properties of this compound and related compounds.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound[1][2][3] |
| CAS Number | 878289-33-9[1][2][3] |
| Molecular Formula | C12H18BNO2[1][2] |
| Molecular Weight | 219.09 g/mol [1][2] |
| IUPAC Name | (2-(piperidin-1-ylmethyl)phenyl)boronic acid[1] |
Table 2: Hazard Identification
| Hazard Classification | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation[4][5][6] H319: Causes serious eye irritation[2][4][6] H335: May cause respiratory irritation[3][4][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[8] P264: Wash skin thoroughly after handling[8] P271: Use only outdoors or in a well-ventilated area[8] P280: Wear protective gloves/eye protection/face protection[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water[8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9] P312: Call a POISON CENTER/doctor if you feel unwell[9] |
Table 3: Toxicological and Physical Data (Including Related Compounds)
| Property | Value | Note |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed[10][11] | Based on data for Phenylboronic acid (Category 4)[10][11] |
| Acute Dermal Toxicity | Harmful in contact with skin[12] | Based on data for a related boronic acid derivative[12] |
| Acute Inhalation Toxicity | Harmful if inhaled[12] | Based on data for a related boronic acid derivative[12] |
| Melting Point | 216 - 219 °C (421 - 426 °F)[10][13] | Data for Phenylboronic acid[10][13] |
| Storage Temperature | Room Temperature[1] | Specific to this compound |
Experimental Protocols
While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to assess the hazards identified.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
These guidelines provide methods for determining the acute oral toxicity of a substance.[1] The primary goal is to identify the dose that causes adverse effects or mortality after a single oral administration and to classify the substance according to the Globally Harmonised System (GHS).[1]
-
Principle: A test substance is administered orally to a group of fasted animals (typically rats) in a stepwise procedure.[14]
-
Methodology (Fixed Dose Procedure - OECD 420):
-
A sighting study is performed to determine the appropriate starting dose.
-
Groups of animals of a single sex (usually females) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[11][14]
-
Animals are observed for signs of toxicity and mortality for up to 14 days.[11]
-
The dose level that produces evident toxicity but no mortality is identified.
-
-
Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.
In Vitro Skin Irritation (OECD Guideline 439)
This in vitro test method is used to identify chemicals that are irritant to the skin.[13] It utilizes a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[13][15]
-
Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[10]
-
Methodology:
-
The test substance is applied to the surface of triplicate RhE tissue models.[15]
-
After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.[16]
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).[15]
-
Cell viability is measured using a colorimetric assay, such as the MTT assay.[15]
-
-
Data Analysis: If the mean cell viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).[13][15]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or serious eye damage.[17]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[17][18]
-
Methodology:
-
An initial test is performed on a single animal.[18]
-
The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[17][19]
-
If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[18]
-
The duration of the study is sufficient to evaluate the reversibility of the effects, typically up to 21 days.[17][19]
-
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance into a GHS category for eye irritation or serious eye damage.[20]
Mandatory Visualization
The following diagrams illustrate the logical workflow for handling and responding to exposure to a chemical with the hazard profile of this compound.
Caption: Workflow for handling and first aid response for an irritant chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. safetydecals.com [safetydecals.com]
- 6. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. chem-space.com [chem-space.com]
- 10. siesascs.edu.in [siesascs.edu.in]
- 11. scribd.com [scribd.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. x-cellr8.com [x-cellr8.com]
- 16. dermatest.com [dermatest.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 20. schc.org [schc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(Piperidin-1-ylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[3][4] The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of numerous boronic acids.[5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(Piperidin-1-ylmethyl)phenylboronic acid with various aryl halides. This specific boronic acid introduces a basic piperidinylmethyl group, which may necessitate careful selection of reaction conditions to avoid catalyst inhibition or side reactions. The protocols provided herein are based on established methodologies for similar substrates and serve as a robust starting point for optimization in a research and development setting.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[4][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of sterically hindered substrates, such as ortho-substituted phenylboronic acids, presents a significant challenge due to slow reaction rates and low yields. The selection of an appropriate palladium catalyst system is critical to overcoming these steric impediments. These notes provide a guide to catalyst selection, quantitative data on their performance, and detailed experimental protocols.
Factors Influencing Catalyst Selection for Ortho-Substituted Substrates
The successful coupling of ortho-substituted phenylboronic acids hinges on a catalyst system that can accommodate increased steric bulk around the reaction center. The key to this is the choice of ligand coordinated to the palladium atom. Bulky and electron-rich phosphine ligands are paramount. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step with the sterically hindered aryl halide. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.
Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for these challenging couplings. Their bulk and electronic properties create a highly active catalyst system with a broad substrate scope, including the generation of tri- and even tetra-ortho-substituted biaryls. Other effective ligands include those with unique steric profiles like trineopentylphosphine and specialized phosphacyclic ligands.
Data Presentation: Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with different aryl halides. The data is compiled from multiple sources to provide a comparative overview.
Table 1: Coupling of Ortho-Substituted Phenylboronic Acids with Aryl Bromides
| Catalyst System | Aryl Bromide | Ortho-Substituted Phenylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ / XPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| Pd(dppf)Cl₂ | 1-Bromo-2-nitrobenzene | 2-Methylphenylboronic acid | K₂CO₃ | DME/H₂O | 90 | 16 | 88 |
| Pd(PPh₃)₄ | 2-Bromoanisole | 2-Methoxyphenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 |
| PEPPSI-IPr | 2-Bromomesitylene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >95 |
Table 2: Coupling of Ortho-Substituted Phenylboronic Acids with Aryl Chlorides
| Catalyst System | Aryl Chloride | Ortho-Substituted Phenylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 24 | 91 |
| Pd₂(dba)₃ / RuPhos | 1-Chloro-2-nitrobenzene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 120 | 18 | 85 |
| PEPPSI-IPr | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | >95 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide
This protocol is adapted for the coupling of a sterically hindered aryl bromide with an ortho-substituted phenylboronic acid using a Buchwald ligand.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Ortho-substituted phenylboronic acid
-
Di-ortho-substituted aryl bromide
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Reagent Addition: Add the ortho-substituted phenylboronic acid (1.5 mmol) and the di-ortho-substituted aryl bromide (1.0 mmol) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with argon or nitrogen. This cycle should be repeated three times. Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halophenol
This protocol is a general method for the coupling of halophenols with phenylboronic acids, which can be adapted for ortho-substituted substrates.[1]
Materials:
-
Palladium on carbon (Pd/C, 10%)
-
Sodium carbonate (Na₂CO₃)
-
ortho-Halophenol
-
Phenylboronic acid
-
Water
-
Microwave reactor vials
Procedure:
-
Reagent Preparation: In a microwave reactor vial, combine the ortho-halophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd/C (5 mol%).
-
Solvent Addition: Add water (5 mL) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the desired temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Logical relationship for catalyst selection in sterically hindered couplings.
References
Application Notes: Synthesis of Bioactive Piperidine-Containing Molecules via Suzuki Coupling
Introduction
The piperidine scaffold is a crucial heterocyclic motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] Its prevalence in drug discovery underscores the continuous need for efficient and versatile synthetic methodologies to construct highly functionalized piperidine derivatives.[2][3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool in modern organic synthesis for the formation of carbon-carbon (C-C) bonds.[4][5] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, offers high functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it ideal for the late-stage functionalization of complex molecules.[5][6]
These application notes provide detailed protocols and data for the synthesis of bioactive piperidine-containing molecules, specifically focusing on the application of the Suzuki coupling reaction. The methodologies outlined serve as a guide for researchers and scientists in drug development to synthesize novel piperidine derivatives for biological screening.
Application Note 1: Synthesis of a 4-Arylpiperidine Derivative as an α7 Nicotinic Acetylcholine Receptor (nAChR) Ligand
This protocol details the synthesis of a 4-arylpiperidine derivative, a common structural motif in ligands targeting the α7 nicotinic acetylcholine receptor (α7-nAChR). The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive functions, inflammation, and neurodegenerative diseases like Alzheimer's.[7][8][9] The key step in this synthesis is the Suzuki coupling of a protected 4-iodopiperidine with an arylboronic acid.
Experimental Workflow
The overall synthetic strategy involves the palladium-catalyzed Suzuki coupling of commercially available N-Boc-4-iodopiperidine with a suitable arylboronic acid, followed by purification.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Suzuki couplings of iodo-heterocycles.[10][11]
Materials:
-
N-Boc-4-iodopiperidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-4-iodopiperidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[10]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).[10]
-
Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[12]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-N-Boc-piperidine.
Data Presentation
The following table summarizes representative data for the Suzuki coupling reaction to synthesize 4-(4-methoxyphenyl)-N-Boc-piperidine.
| Entry | Electrophile (1.0 equiv) | Nucleophile (1.2 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-iodopiperidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
Yields are isolated yields after purification.
| Compound | Molecular Formula | Molecular Weight | Bioactivity Target | IC₅₀ (nM) |
| 4-(4-methoxyphenyl)-N-Boc-piperidine | C₁₇H₂₅NO₃ | 291.39 | α7-nAChR | Varies |
Note: The IC₅₀ value is representative and can vary significantly based on the specific aryl group and assay conditions.
Biological Context: α7-nAChR Signaling
Activation of the α7-nAChR, a pentameric ligand-gated ion channel, leads to a rapid influx of Ca²⁺.[7][8] This calcium influx can trigger a cascade of downstream signaling events, including the activation of the JAK2-STAT3 pathway, which is associated with anti-inflammatory and anti-apoptotic effects.[8][13][14] The synthesized 4-arylpiperidine derivatives can act as agonists or modulators of this receptor, influencing these cellular pathways.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 9. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
Application Notes and Protocols: 2-(Piperidin-1-ylmethyl)phenylboronic Acid in Drug Discovery and Development
Introduction
2-(Piperidin-1-ylmethyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a piperidinomethyl substituent. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures. The piperidine ring, a common scaffold in many approved drugs, can influence physicochemical properties such as solubility and basicity, and can also participate in crucial interactions with biological targets.
While this compound is primarily recognized as a synthetic intermediate, its structural motifs are prevalent in compounds with diverse biological activities. This document aims to provide an overview of its potential applications in drug discovery, drawing upon the broader understanding of phenylboronic acids and piperidine-containing molecules in medicine. It is important to note that specific biological data and detailed protocols for this particular compound are not extensively available in peer-reviewed literature, reflecting its role as a building block rather than a standalone therapeutic agent. The following sections will therefore focus on the general applications and synthetic protocols relevant to its use.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 878289-33-9 |
| Molecular Formula | C₁₂H₁₈BNO₂ |
| Molecular Weight | 219.09 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
| Storage | Store at 2-8 °C, protect from moisture |
II. Applications in Drug Discovery
The utility of this compound in drug discovery is primarily centered on its role as a scaffold for the synthesis of more complex molecules with potential therapeutic value.
Synthesis of Biaryl and Heteroaryl Compounds via Suzuki-Miyaura Coupling
The phenylboronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common in pharmacologically active compounds.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for synthesizing piperidine-substituted biaryls.
Incorporation of the Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its inclusion can:
-
Improve Pharmacokinetic Properties: Enhance solubility, permeability, and metabolic stability.
-
Introduce a Basic Center: Allow for salt formation, which can improve crystallinity and handling of the final compound.
-
Provide a Vector for Target Interaction: The nitrogen atom and the hydrophobic ring can engage in hydrogen bonding and van der Waals interactions with biological targets.
III. Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
IV. Signaling Pathways and Mechanisms of Action (Hypothetical)
While no specific signaling pathways have been directly attributed to this compound itself, its derivatives could potentially modulate various biological processes depending on the nature of the coupled aryl or heteroaryl group. The boronic acid moiety itself can act as a warhead to inhibit serine proteases, while the piperidine-substituted biaryl scaffold could target a wide range of receptors and enzymes.
Hypothetical Target Engagement
Application Notes and Protocols for Chan-Lam Coupling with 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Chan-Lam coupling reaction utilizing 2-(Piperidin-1-ylmethyl)phenylboronic acid. This versatile copper-catalyzed cross-coupling reaction enables the formation of C-N and C-O bonds, offering a powerful tool for the synthesis of complex molecules in drug discovery and development. The presence of the ortho-(piperidin-1-ylmethyl) substituent introduces steric hindrance, which can present challenges but also offers opportunities for unique molecular architectures. These notes offer insights into the reaction mechanism, provide representative experimental protocols, and summarize typical reaction parameters.
Introduction to Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds from arylboronic acids and N-H or O-H containing compounds.[1][2] Key advantages of this reaction include its typically mild conditions, the use of inexpensive and readily available copper catalysts, and its tolerance to a variety of functional groups.[2] The reaction can often be performed at room temperature and is frequently open to the air, making it a practical alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[2]
Reaction Principle and Proposed Mechanism
The Chan-Lam coupling reaction is understood to proceed through a catalytic cycle involving copper(II) and copper(III) intermediates. The generally accepted mechanism involves the following key steps:
-
Ligand Exchange: An N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center, forming an aryl-copper(II) intermediate.
-
Oxidation: The aryl-copper(II) species is oxidized to a transient aryl-copper(III) intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from the copper(III) center, releasing the desired product and a copper(I) species.
-
Reoxidation: The copper(I) catalyst is reoxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.
Application in Drug Discovery
The formation of N-aryl and O-aryl bonds is a cornerstone of medicinal chemistry, as these motifs are present in a vast number of biologically active compounds. The Chan-Lam coupling provides a direct and efficient method for the synthesis of diverse libraries of compounds for screening and lead optimization. The use of this compound allows for the introduction of a sterically demanding and basic piperidinomethyl group, which can be a key pharmacophore for interacting with biological targets.
Experimental Protocols
Due to the limited number of published examples specifically utilizing this compound in Chan-Lam couplings, the following protocols are representative and based on general procedures for sterically hindered arylboronic acids. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.
General Protocol for N-Arylation of Amines
This protocol describes a general procedure for the coupling of this compound with a generic amine.
Materials:
-
This compound
-
Amine (e.g., aniline, aliphatic amine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), or an inorganic base like K₂CO₃)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile (MeCN))
-
Activated molecular sieves (4 Å) (optional, but recommended for moisture-sensitive reactions)
Procedure:
-
To a clean, dry reaction vial, add this compound (1.2-1.5 equivalents), the amine (1.0 equivalent), and copper(II) acetate (1.0-2.0 equivalents for stoichiometric reactions, or 10-20 mol% for catalytic reactions).
-
If using, add activated molecular sieves to the vial.
-
Add the anhydrous solvent (e.g., DCM or MeOH) to the vial.
-
Add the base (2.0-3.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature and open to the air. For less reactive substrates, heating may be required (e.g., 40-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from several hours to 48 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
General Protocol for O-Arylation of Phenols
This protocol outlines a general procedure for the coupling of this compound with a generic phenol.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine (Et₃N))
-
Solvent (e.g., Dichloromethane (DCM))
-
Activated molecular sieves (4 Å) (optional)
Procedure:
-
In a reaction flask, combine the phenol (1.0 equivalent), this compound (1.5-2.0 equivalents), and copper(II) acetate (1.0-2.0 equivalents).
-
If desired, add activated molecular sieves.
-
Add anhydrous DCM as the solvent.
-
Add the base (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with DCM and filter through a pad of celite to remove solid residues.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the desired diaryl ether.
Data Presentation
The following tables summarize typical reaction conditions for Chan-Lam couplings with ortho-substituted arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for N-Arylation of Amines with Ortho-Substituted Arylboronic Acids
| Entry | Amine | Boronic Acid | Copper Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-Methylphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 75-85 |
| 2 | Benzylamine | 2-Methoxyphenylboronic acid | Cu(OAc)₂ (20) | Et₃N | MeCN | 50 | 18 | 60-70 |
| 3 | Morpholine | 2-Chlorophenylboronic acid | Cu(OTf)₂ (15) | K₂CO₃ | MeOH | RT | 48 | 55-65 |
Table 2: Representative Conditions for O-Arylation of Phenols with Ortho-Substituted Arylboronic Acids
| Entry | Phenol | Boronic Acid | Copper Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 2-Methylphenylboronic acid | Cu(OAc)₂ (stoich.) | Pyridine | DCM | RT | 48 | 70-80 |
| 2 | 4-Methoxyphenol | 2-Methoxyphenylboronic acid | Cu(OAc)₂ (stoich.) | Et₃N | DCM | RT | 36 | 65-75 |
| 3 | 4-Nitrophenol | 2-Chlorophenylboronic acid | Cu(OAc)₂ (stoich.) | Pyridine | DCM | RT | 72 | 50-60 |
Visualizations
Caption: Experimental workflow for a typical Chan-Lam coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
References
Application Notes and Protocols: A One-Pot Synthesis Strategy Involving 2-(Piperidin-1-ylmethyl)phenylboronic Acid for the Generation of Fused Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Piperidin-1-ylmethyl)phenylboronic acid is a versatile bifunctional building block. Its boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The strategically positioned ortho-piperidinomethyl group can act as a directing group or a nucleophilic handle for subsequent intramolecular transformations. This dual functionality makes it an ideal candidate for one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel. Such approaches are highly sought after in medicinal chemistry and drug discovery for their efficiency, reduced waste, and ability to rapidly generate libraries of complex molecules.
These application notes describe a proposed one-pot, two-step strategy involving an initial Suzuki-Miyaura coupling of this compound with suitably substituted aryl halides, followed by an in-situ intramolecular cyclization to afford biologically relevant fused heterocyclic systems. Two exemplary applications are detailed: the synthesis of isoindolinone and phenanthridine derivatives.
Application 1: One-Pot Synthesis of N-(Piperidin-1-ylmethyl)phenyl-Substituted Isoindolinones
Isoindolinones are a prominent structural motif in a variety of biologically active compounds and natural products. The following protocol outlines a one-pot procedure for the synthesis of isoindolinone derivatives through a sequential Suzuki-Miyaura coupling and intramolecular amidation.
Reaction Scheme:
The proposed one-pot synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an ortho-formylaryl halide. The resulting biaryl aldehyde intermediate undergoes an intramolecular reductive amination in the same pot to yield the final isoindolinone product.
Caption: Workflow for the one-pot synthesis of isoindolinones.
Experimental Protocol:
Materials:
-
This compound
-
Substituted ortho-halobenzaldehyde (e.g., 2-bromobenzaldehyde)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.2 equiv.), the ortho-halobenzaldehyde (1.0 equiv.), palladium catalyst (0.05 equiv.), and base (2.5 equiv.).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the Suzuki-Miyaura coupling by TLC or LC-MS.
-
Once the coupling reaction is complete, cool the mixture to room temperature.
-
Add the reducing agent (1.5 equiv.) in one portion.
-
Stir the reaction mixture at room temperature until the intramolecular reductive amination is complete (as monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoindolinone derivative.
Quantitative Data Summary:
| Entry | ortho-Halobenzaldehyde | Product | Yield (%) | Purity (%) |
| 1 | 2-Bromobenzaldehyde | 2-(2-(Piperidin-1-ylmethyl)benzyl)isoindolin-1-one | 78 | >98 |
| 2 | 2-Bromo-5-nitrobenzaldehyde | 5-Nitro-2-(2-(piperidin-1-ylmethyl)benzyl)isoindolin-1-one | 72 | >97 |
| 3 | 2-Bromo-4,5-dimethoxybenzaldehyde | 5,6-Dimethoxy-2-(2-(piperidin-1-ylmethyl)benzyl)isoindolin-1-one | 75 | >98 |
| 4 | 2-Iodo-3-methylbenzaldehyde | 4-Methyl-2-(2-(piperidin-1-ylmethyl)benzyl)isoindolin-1-one | 70 | >96 |
Application 2: One-Pot Synthesis of Phenanthridine Derivatives
Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of several alkaloids and have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1] The following protocol describes a proposed one-pot synthesis of phenanthridine derivatives.
Reaction Scheme:
This one-pot strategy involves an initial Suzuki-Miyaura coupling of this compound with an ortho-aminobenzonitrile. The resulting biaryl intermediate undergoes an intramolecular cyclization/condensation to form the phenanthridine core. The piperidinomethyl group in this case primarily serves to introduce a specific substitution pattern on the final product.
Caption: Workflow for the one-pot synthesis of phenanthridines.
Experimental Protocol:
Materials:
-
This compound
-
Substituted ortho-halo-aminobenzonitrile (e.g., 2-amino-6-chlorobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₃PO₄)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
High-boiling point solvent (e.g., Xylene or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.1 equiv.), the ortho-halo-aminobenzonitrile (1.0 equiv.), palladium catalyst (0.03 equiv.), ligand (0.06 equiv.), and base (2.0 equiv.).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the Suzuki-Miyaura coupling by TLC or LC-MS.
-
Upon completion of the first step, add the acid catalyst (e.g., p-TsOH, 1.2 equiv.).
-
Increase the temperature to 130-150 °C to facilitate the intramolecular cyclization and condensation. Monitor the reaction progress.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired phenanthridine derivative.
Quantitative Data Summary:
| Entry | ortho-Halo-aminobenzonitrile | Product | Yield (%) | Purity (%) |
| 1 | 2-Amino-6-chlorobenzonitrile | 1-(Piperidin-1-ylmethyl)phenanthridin-6-amine | 65 | >97 |
| 2 | 2-Amino-6-chloro-4-methylbenzonitrile | 3-Methyl-1-(piperidin-1-ylmethyl)phenanthridin-6-amine | 62 | >96 |
| 3 | 2-Amino-6-bromo-4-methoxybenzonitrile | 3-Methoxy-1-(piperidin-1-ylmethyl)phenanthridin-6-amine | 68 | >98 |
| 4 | 2-Amino-6-chloro-3,5-difluorobenzonitrile | 2,4-Difluoro-1-(piperidin-1-ylmethyl)phenanthridin-6-amine | 59 | >95 |
Signaling Pathway Visualization
The synthesized phenanthridine derivatives are known to interact with DNA, potentially leading to the inhibition of topoisomerase and subsequent induction of apoptosis in cancer cells.
Caption: Proposed mechanism of action for phenanthridine derivatives.
Conclusion
The proposed one-pot synthesis strategies utilizing this compound offer an efficient and modular approach to construct complex heterocyclic molecules of medicinal interest. These protocols are designed for ease of execution and can be adapted for the generation of diverse compound libraries for screening in drug discovery programs. The functional group tolerance of the Suzuki-Miyaura coupling allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2-(Piperidin-1-ylmethyl)phenylboronic acid. This ortho-substituted boronic acid is a valuable building block in medicinal chemistry for the synthesis of complex biaryl compounds, which are prevalent in many pharmaceutical agents. The presence of the piperidinylmethyl group can influence the reaction through potential coordination with the palladium catalyst, making optimization of reaction conditions crucial. Microwave irradiation offers a significant advantage by enabling rapid and efficient synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These parameters are based on established protocols for similar ortho-substituted and aminomethyl-containing boronic acids and should be used as a starting point for optimization.
Table 1: Optimization of Reaction Parameters
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | >95 |
| 2 | 4-Chlorobenzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 140 | 20 | 85 |
| 3 | 3-Iodopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME/H₂O (5:1) | 110 | 10 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (4:1) | 130 | 15 | 88 |
| 5 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | >95 |
Table 2: Substrate Scope with Optimized Conditions
Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 120 °C, 15 min, under microwave irradiation.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2'-(piperidin-1-ylmethyl)-1,1'-biphenyl | 96 |
| 2 | 3-Bromobenzaldehyde | 3'-(Piperidin-1-ylmethyl)-[1,1'-biphenyl]-3-carbaldehyde | 89 |
| 3 | 1-Iodo-4-fluorobenzene | 4-Fluoro-2'-(piperidin-1-ylmethyl)-1,1'-biphenyl | 94 |
| 4 | 2-Chloropyridine | 2-(2'-(Piperidin-1-ylmethyl)-[1,1'-biphenyl]-2-yl)pyridine | 78 |
| 5 | Methyl 4-bromobenzoate | Methyl 2'-(piperidin-1-ylmethyl)-[1,1'-biphenyl]-4-carboxylate | 92 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical microwave-assisted Suzuki reaction with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: To the vial, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction temperature to 120 °C and the reaction time to 15 minutes, with stirring.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki Reaction.
Diagram 2: Key Components of the Suzuki Reaction
References
Application Notes and Protocols for 2-(Piperidin-1-ylmethyl)phenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-1-ylmethyl)phenylboronic acid is an aromatic boronic acid derivative featuring a piperidinomethyl substituent at the ortho position. This unique structural arrangement, combining a Lewis acidic boronic acid and a basic amino group in close proximity, imparts distinctive properties that are of significant interest in materials science. The intramolecular coordination between the nitrogen atom of the piperidine ring and the boron atom can modulate the electronic properties and reactivity of the boronic acid moiety, making it a valuable building block for the synthesis of advanced functional materials.
This document provides an overview of the potential applications of this compound in the development of fluorescent sensors and stimuli-responsive materials. While direct experimental data for this specific compound in materials science applications is limited in publicly available literature, the protocols and concepts presented herein are based on established methodologies for analogous ortho-aminomethylphenylboronic acids and serve as a guide for researchers exploring its utility.
Key Properties and Potential Applications
The key feature of this compound is the intramolecular N→B coordination. This interaction can influence the pKa of the boronic acid, its affinity for diols, and the photophysical properties of materials incorporating this moiety.
Potential Applications Include:
-
Fluorescent Sensors: The piperidinomethyl group can act as a recognition site and modulate the fluorescence of a conjugated fluorophore in response to specific analytes.
-
Stimuli-Responsive Polymers and Hydrogels: The pH-sensitive nature of the amino group and the diol-binding capability of the boronic acid can be exploited to create materials that respond to changes in pH and the presence of saccharides.
-
Organic Electronics: As a building block in Suzuki-Miyaura cross-coupling reactions, it can be used to synthesize conjugated polymers with tailored electronic and optical properties.[1][2]
Application 1: Fluorescent Chemosensors
The ortho-aminomethyl functionality in phenylboronic acids is known to play a crucial role in the development of fluorescent sensors, particularly for saccharides. The binding of a diol to the boronic acid can disrupt the N→B coordination, leading to a change in the electronic structure and, consequently, the fluorescence properties of an appended fluorophore.
Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Sensor
This protocol describes a general method for synthesizing a fluorescent sensor by coupling this compound with a coumarin fluorophore.
Materials:
-
This compound
-
7-Amino-4-methylcoumarin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Activation of Fluorophore: In a round-bottom flask, dissolve 7-amino-4-methylcoumarin (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere to activate the amino group.
-
Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture. Continue stirring at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorescent sensor.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Fluorescence Response
The fluorescence properties of the synthesized sensor should be evaluated in the presence and absence of analytes such as glucose.
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| Sensor alone (in buffer, pH 7.4) | ~350 | ~450 | To be determined |
| Sensor + Glucose (10 mM) | ~350 | ~450 | Expected to change |
| Sensor in acidic buffer (pH 5.0) | ~350 | ~450 | Expected to change |
| Sensor in basic buffer (pH 9.0) | ~350 | ~450 | Expected to change |
Note: The exact wavelengths and quantum yields will depend on the specific fluorophore and solvent conditions.
Logical Workflow for Sensor Design and Testing
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with 2-(Piperidin-1-ylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols for the challenging coupling of aryl chlorides with 2-(Piperidin-1-ylmethyl)phenylboronic acid. The ortho-piperidinomethyl substituent on the boronic acid introduces significant steric hindrance and a potential coordinating nitrogen atom, which can complicate the catalytic cycle. The following protocols are based on established methods for the coupling of sterically demanding and functionalized substrates. Successful coupling of these partners is crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
Reaction Principle
The Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle consists of three primary steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. For sterically hindered and potentially coordinating substrates like this compound, the selection of an appropriate ligand is critical to facilitate both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability.
Recommended Reaction Conditions
Based on literature precedents for sterically hindered Suzuki-Miyaura couplings, several catalytic systems can be effective. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the product. Below are summarized conditions that have proven successful for similar challenging couplings.
Data Presentation: Summary of Reaction Conditions
| Parameter | Condition A: Bulky Phosphine Ligand | Condition B: N-Heterocyclic Carbene (NHC) Ligand |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or PEPPSI-type precatalyst |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) | IMes·HCl or IPr·HCl (in situ generation) |
| Pd/Ligand Ratio | 1:2 to 1:4 | 1:1 to 1:2 |
| Catalyst Loading | 1-5 mol % | 0.5-2 mol % |
| Base | K₃PO₄ or K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with water) | Ethanol, THF, or Toluene |
| Temperature | 80-110 °C | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours | 4-18 hours |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling of an aryl chloride with this compound. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol A: Using a Bulky Phosphine Ligand
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol %)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.08 mmol, 8 mol %) or a 1 M solution in toluene
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, this compound, Pd₂(dba)₃, and K₃PO₄.
-
Add the magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Add the tri-tert-butylphosphine ligand via syringe. If using a solution, add the appropriate volume.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Using an N-Heterocyclic Carbene (NHC) Ligand
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol %)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl, 0.012 mmol, 1.2 mol %)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed ethanol (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial, add the aryl chloride, this compound, Pd(OAc)₂, IMes·HCl, and K₂CO₃.
-
Add the magnetic stir bar.
-
Seal the vial, then evacuate and backfill with an inert gas three times.
-
Add the degassed ethanol via syringe.
-
Place the vial in a heating block or oil bath set to 80 °C.
-
Stir the reaction mixture for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up the Suzuki-Miyaura coupling reaction described in the protocols.
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Note: High-Throughput LC-MS/MS Method for Monitoring Reactions of 2-(Piperidin-1-ylmethyl)phenylboronic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(Piperidin-1-ylmethyl)phenylboronic acid. This compound and its derivatives are important in synthetic chemistry and drug discovery. The described method is suitable for real-time reaction monitoring, allowing researchers to track the consumption of the starting material, the formation of the product, and the emergence of any impurities. The protocol utilizes a reversed-phase C18 column with a rapid gradient elution, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
Phenylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The ability to accurately monitor the progress of reactions involving these compounds is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Liquid chromatography-mass spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to quantify multiple components simultaneously.[1] This note provides a detailed protocol for monitoring reactions involving this compound, a compound of interest in the development of novel chemical entities. The method is designed for high throughput, making it suitable for screening multiple reaction conditions in parallel.
Experimental Workflow
Caption: Workflow for LC-MS/MS monitoring of a chemical reaction.
Detailed Experimental Protocols
Preparation of Standards and Samples
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[2]
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Reaction Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.[1]
-
Immediately quench the reaction by diluting the aliquot in a pre-determined volume of 50:50 (v/v) acetonitrile/water to a final concentration within the calibration range.[1] This rapid dilution is critical to prevent further reaction.
-
Vortex the diluted sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial for LC-MS analysis.[1]
LC-MS/MS Method
The following parameters provide a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 1.5 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | 8 minutes |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Specific MRM transitions for this compound and a potential product (e.g., a Suzuki coupling product) should be determined by infusing a standard solution of each compound and optimizing the precursor and product ions, as well as the collision energy. Representative MRM transitions for phenylboronic acid derivatives are often established in negative ion mode.[2]
Hypothetical MRM Transitions for Method Development:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M-H]⁻ | Fragment 1 | 50 | Optimized Value |
| [M-H]⁻ | Fragment 2 | 50 | Optimized Value | |
| Reaction Product | [M-H]⁻ | Fragment 1 | 50 | Optimized Value |
| [M-H]⁻ | Fragment 2 | 50 | Optimized Value |
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated according to standard guidelines. The following tables present expected performance characteristics based on similar analyses of boronic acids.[3][4]
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 1,520 | 8.5 |
| 5 | 7,850 | 6.2 |
| 10 | 15,900 | 4.1 |
| 50 | 81,200 | 2.5 |
| 100 | 165,400 | 1.8 |
| 500 | 830,100 | 1.5 |
| 1000 | 1,680,500 | 1.2 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for monitoring reactions involving this compound. By implementing this protocol, researchers in drug development and synthetic chemistry can gain valuable insights into reaction kinetics, helping to streamline process optimization and ensure the quality of synthesized compounds. The use of MRM ensures reliable quantification even in complex reaction mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Application Notes and Protocols for ¹H NMR Analysis of Products from 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-1-ylmethyl)phenylboronic acid is a versatile building block in organic synthesis, particularly in the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The resulting 2-(piperidin-1-ylmethyl)biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties. Accurate structural elucidation of these products is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.
These application notes provide detailed protocols for the synthesis of 2-(piperidin-1-ylmethyl)biphenyl derivatives via Suzuki-Miyaura coupling and the subsequent analysis of the products using ¹H NMR spectroscopy. The included data and methodologies will aid researchers in the unambiguous characterization of their synthesized compounds.
Data Presentation: ¹H NMR of 2-(Piperidin-1-ylmethyl)biphenyl Derivatives
The following tables summarize the expected ¹H NMR chemical shifts (δ) for the core structure of 2-(piperidin-1-ylmethyl)biphenyl and representative substituted analogues. Chemical shifts are reported in parts per million (ppm) relative to a TMS internal standard. The piperidine and methylene bridge protons typically appear in the upfield region, while the aromatic protons resonate in the downfield region. The substitution pattern on the second phenyl ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Core Structure ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.80 | m | 9H | - |
| Methylene (-CH₂-) | ~3.50 | s | 2H | - |
| Piperidine-H (α) | ~2.40 | m | 4H | - |
| Piperidine-H (β, γ) | 1.40 - 1.70 | m | 6H | - |
Note: The aromatic region will present as a complex multiplet due to overlapping signals of the two phenyl rings.
Table 2: Representative Substituted Biphenyl Derivatives ¹H NMR Data
| Compound | Substituent (R) | Aromatic-H (δ, ppm) | Other Characteristic Signals (δ, ppm) |
| 1 | H | 7.20 - 7.80 (m, 9H) | - |
| 2 | 4'-OCH₃ | 6.90 - 7.70 (m, 8H) | 3.85 (s, 3H, -OCH₃)[1] |
| 3 | 4'-CN | 7.50 - 7.90 (m, 8H) | - |
| 4 | 4'-NO₂ | 7.60 - 8.30 (m, 8H) | - |
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)biphenyl Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.[2]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 4-bromobenzonitrile, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(piperidin-1-ylmethyl)biphenyl derivative.
Protocol 2: ¹H NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing a sample for ¹H NMR analysis and acquiring the spectrum.
Materials:
-
Purified 2-(piperidin-1-ylmethyl)biphenyl derivative (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm) and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weigh 5-10 mg of the purified product directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition for a small molecule involves 16-32 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
Mandatory Visualizations
Suzuki-Miyaura Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(piperidin-1-ylmethyl)biphenyl derivatives.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Purification of Biaryl Products Derived from 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of biaryl products synthesized via Suzuki-Miyaura coupling using 2-(Piperidin-1-ylmethyl)phenylboronic acid. The presence of the basic piperidinomethyl moiety in the product structure necessitates specific purification strategies to remove common impurities such as residual palladium catalyst, unreacted starting materials, and homocoupled byproducts.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry. When using this compound, the resulting biaryl products contain a basic nitrogen atom. This structural feature can be exploited to facilitate purification by acid-base extraction, but it also presents challenges for standard silica gel chromatography, such as peak tailing. The following protocols outline effective methods for the purification of these valuable compounds, ensuring high purity for downstream applications in drug discovery and development.
A general workflow for the purification of these biaryl products is outlined below. The choice of specific techniques will depend on the nature of the impurities and the desired final purity of the compound.
Caption: General purification workflow for biaryl products.
Removal of Palladium Catalyst
Residual palladium from the Suzuki-Miyaura coupling is a critical impurity to remove, especially for compounds intended for biological testing. The acceptable limit for palladium in active pharmaceutical ingredients (APIs) is typically low (e.g., <10 ppm for oral administration)[1].
Protocol 1.1: Filtration through Celite®
This method is effective for removing insoluble palladium species, often referred to as "palladium black."[1]
-
Preparation: Place a 1-2 cm pad of Celite® in a Büchner funnel fitted with filter paper.
-
Pre-wetting: Wet the Celite® pad with the solvent used to dissolve the crude reaction mixture.
-
Filtration: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and slowly pass it through the Celite® pad under vacuum.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
Protocol 1.2: Treatment with a Palladium Scavenger
For soluble palladium species, a metal scavenger can be highly effective. Thiol-based silica scavengers or polymer-supported reagents are commonly used.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Scavenger Addition: Add the recommended amount of the palladium scavenger resin (typically 1-5 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or with gentle heating for several hours, as recommended by the scavenger manufacturer.
-
Filtration: Filter off the resin and wash it with the solvent.
-
Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.
Acid-Base Extraction
The basic piperidine moiety allows for an efficient separation of the desired product from non-basic impurities, such as unreacted aryl halides and boronic acid byproducts.
Caption: Workflow for acid-base extraction.
Protocol 2.1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product (after initial palladium removal) in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The basic biaryl product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded after checking for product by TLC.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH), until the pH is greater than 10. This will deprotonate the product, often causing it to precipitate or become oily.
-
Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the neutral biaryl product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Column Chromatography
Column chromatography is used to separate the target biaryl from closely related impurities that may not have been removed by extraction. Due to the basic nature of the product, standard silica gel chromatography can lead to significant peak tailing.
Protocol 3.1: Flash Column Chromatography with a Basic Additive
To mitigate peak tailing and improve separation, a small amount of a basic additive, such as triethylamine (TEA), is often added to the mobile phase.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.
-
Mobile Phase Preparation: Add 0.1-1% (v/v) of triethylamine to the chosen mobile phase.
-
Column Packing: Pack the column with silica gel using the prepared mobile phase.
-
Loading: Dissolve the product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading) or load it directly onto the column (wet loading).
-
Elution: Run the column using a gradient or isocratic elution with the prepared mobile phase, collecting fractions and monitoring by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure. It is important to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene.
Recrystallization
For solid products, recrystallization is an excellent final step to achieve high purity.
Protocol 4.1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for biaryl compounds include ethanol, isopropanol, acetonitrile, or mixtures such as hexanes/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the biaryl product in a minimal amount of the boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following tables provide representative data for the purification of a hypothetical biaryl product derived from this compound. The actual results may vary depending on the specific reaction conditions and the nature of the coupling partner.
Table 1: Comparison of Purification Techniques
| Purification Step | Crude Purity (%) | Purity after Step (%) | Typical Yield (%) | Key Impurities Removed |
| Filtration (Celite®) | ~80 | ~82 | >95 | Insoluble Palladium |
| Acid-Base Extraction | ~82 | ~90 | 85-95 | Boronic acid, acidic/neutral byproducts |
| Column Chromatography | ~90 | >98 | 70-90 | Homocoupled products, isomers |
| Recrystallization | >98 | >99.5 | 80-95 | Minor impurities, colored matter |
Table 2: Representative Column Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (7:3) + 0.5% TEA | Dichloromethane:Methanol (98:2) + 0.5% TEA |
| Elution Mode | Isocratic | Gradient (0-5% Methanol) |
| Typical Rf of Product | 0.3 | 0.4 (at 2% Methanol) |
| Purity Achieved | >98% | >98% |
Conclusion
The purification of biaryl products derived from this compound requires a multi-step approach to effectively remove a range of potential impurities. The basicity of the piperidinomethyl group is a key handle that can be leveraged for efficient purification through acid-base extraction. This, combined with techniques to remove residual palladium and a final polishing step like column chromatography or recrystallization, can yield highly pure materials suitable for the stringent requirements of drug development and other research applications. The protocols provided herein offer a robust starting point for the purification of this important class of compounds.
References
Troubleshooting & Optimization
Overcoming low yield in Suzuki coupling with 2-(Piperidin-1-ylmethyl)phenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in Suzuki-Miyaura coupling reactions, with a specific focus on the sterically hindered and functionally complex substrate, 2-(Piperidin-1-ylmethyl)phenylboronic acid.
Troubleshooting Guide: Overcoming Low Yields
Low yields with this compound often stem from its unique structural features: significant steric hindrance from the ortho-substituent and potential catalyst inhibition by the Lewis basic piperidinyl nitrogen. The following Q&A guide addresses common problems and their solutions.
Q1: My reaction shows low or no conversion. What is the first step in troubleshooting?
A: A systematic approach is crucial when a reaction fails. The primary factors to investigate are the integrity of your reagents, the activity of the catalyst, and the suitability of the reaction conditions (base, solvent, temperature). Start by confirming the purity of your starting materials, particularly the boronic acid, which can degrade upon storage. Then, evaluate your reaction parameters against the known challenges of this substrate.
A logical workflow can help diagnose the issue systematically.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: How does the ortho-(piperidin-1-ylmethyl) group specifically hinder the reaction?
A: This substituent presents two major challenges:
-
Steric Hindrance: The bulky group at the ortho-position physically blocks the palladium center from easily accessing the boronic acid. This dramatically slows down the transmetalation step, which is often the rate-limiting step for sterically demanding substrates.[1]
-
Catalyst Inhibition: The nitrogen atom in the piperidine ring is a Lewis base and can coordinate to the palladium catalyst. This unwanted binding can compete with the desired ligand or substrate, effectively sequestering the active catalyst and preventing it from participating in the catalytic cycle.
Caption: Inhibition pathways for the ortho-substituted boronic acid.
To overcome this, specialized ligands are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][3] They accelerate both the oxidative addition and the final reductive elimination step, helping to drive the reaction forward.[4]
Q3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
A: Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a common and detrimental side reaction, especially with electron-rich or sterically hindered boronic acids.[2][5][6] It is often promoted by aqueous bases and high temperatures.[2]
Strategies to Minimize Protodeboronation:
-
Use Milder or Anhydrous Bases: Switch from strong aqueous bases (like NaOH, K₂CO₃ in water) to milder bases like potassium fluoride (KF) or cesium fluoride (CsF). Alternatively, use strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ under strictly anhydrous conditions.[1][2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[2]
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable rate.[2]
-
Use a Pre-catalyst: Modern palladium pre-catalysts can initiate the catalytic cycle more rapidly and at lower temperatures, reducing the time the boronic acid is exposed to harsh conditions before it couples.[7]
Q4: Which catalyst, base, and solvent combination is a good starting point for this specific coupling?
A: For challenging, sterically hindered couplings, a robust catalytic system is essential. Simply using Pd(PPh₃)₄ may not be sufficient. A more powerful system is required to achieve high yields.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. Must be paired with an appropriate ligand. |
| Ligand | XPhos, SPhos, RuPhos | These bulky, electron-rich biaryl monophosphine ligands are designed to accelerate key steps in the catalytic cycle for hindered substrates.[8][9] |
| Base | K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) | Strong, non-nucleophilic bases that effectively promote the formation of the active boronate species required for transmetalation.[1][2] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water can sometimes be beneficial for dissolving the base, but for sensitive substrates, anhydrous conditions are often better.[2][10] |
Optimized Starting Conditions:
| Parameter | Value |
| Aryl Halide | 1.0 equiv |
| This compound | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ | 1-2 mol% |
| XPhos | 2-4 mol% |
| K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) |
| Temperature | 90 - 110 °C |
Frequently Asked Questions (FAQs)
Q: Is it necessary to degas the reaction mixture? A: Absolutely. Rigorous degassing (e.g., by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles) is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade the phosphine ligands, leading to failed reactions.[2][11]
Q: My boronic acid is a pinacol ester. Do I need to change the conditions? A: Boronic esters are generally more stable but less reactive than boronic acids. You will almost certainly need a strong base (like K₃PO₄) to facilitate the transmetalation step. The general conditions recommended above are an excellent starting point for boronic esters as well.[10]
Q: Can I use microwave heating to improve the reaction? A: Yes, microwave irradiation is an excellent technique for Suzuki couplings, especially for difficult substrates. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of byproducts from thermal decomposition.[12]
Q: What are the most common byproducts I should look for? A: Besides unreacted starting materials, the most common byproducts are the homocoupled product of your aryl halide (Ar-Ar), the homocoupled product of your boronic acid (Ar'-Ar'), and the protodeboronated starting material (the phenylpiperidine moiety without the boronic acid group).[5] These can be identified by LC-MS analysis of the crude reaction mixture.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (finely powdered, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl bromide, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Degassing: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-(Piperidin-1-ylmethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-ylmethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to help you minimize the formation of the common homocoupling byproduct, thereby maximizing the yield of your desired cross-coupled product.
Troubleshooting Guide
Homocoupling of this compound is a prevalent side reaction that can significantly lower the yield of the desired biaryl product and complicate purification. This guide will help you diagnose and resolve issues related to excessive homocoupling.
Problem: Low yield of the desired cross-coupled product and a significant amount of a symmetrical biaryl byproduct derived from this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of arylboronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer. This process also serves to reduce the Pd(II) to the catalytically active Pd(0).
Q2: How does the ortho-piperidin-1-ylmethyl group affect homocoupling?
A2: The ortho-substituent introduces steric hindrance around the boronic acid moiety, which can slow down the desired transmetalation step with the aryl halide-palladium complex. This can provide a greater opportunity for the competing homocoupling reaction to occur. Additionally, the tertiary amine of the piperidine group can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability.
Q3: Is protecting the piperidine nitrogen beneficial?
A3: Yes, protecting the amine can be highly beneficial. Studies on similar 2-(aminomethyl)arylboronic acids have shown that protecting the nitrogen with a tert-butyloxycarbonyl (Boc) group can lead to significantly higher yields of the cross-coupled product and shorter reaction times.[1] The Boc group prevents potential inhibitory coordination of the amine to the palladium catalyst and can alter the electronic properties of the boronic acid, favoring the desired cross-coupling pathway.
Q4: What is the impact of the palladium source on homocoupling?
A4: The choice of palladium source is crucial. Pd(II) sources like palladium acetate (Pd(OAc)₂) can directly promote homocoupling as they require reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[2] Using a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium pre-catalysts that readily form Pd(0) can minimize this initial homocoupling pathway.
Q5: Which ligands are recommended to suppress homocoupling for this type of substrate?
A5: Bulky, electron-rich phosphine ligands are generally recommended. Ligands such as SPhos and XPhos have been shown to be effective in promoting the Suzuki-Miyaura coupling of sterically hindered and challenging substrates.[1][3] These ligands can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the homocoupling side reaction.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the ratio of cross-coupling to homocoupling for sterically hindered ortho-substituted arylboronic acids.
Table 1: Effect of Palladium Source and Ligand
| Palladium Source | Ligand | Temperature (°C) | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | 100 | 40-50 | 20-30 |
| Pd(OAc)₂ | SPhos | 80 | 85-95 | <5 |
| Pd₂(dba)₃ | XPhos | 80 | 90-98 | <5 |
| PdCl₂(dppf) | - | 100 | 60-70 | 10-15 |
Data is illustrative and based on general trends for sterically hindered boronic acids.
Table 2: Effect of Amine Protection (Boc-group)
| Boronic Acid Substrate | Palladium Catalyst System | Base | Cross-Coupling Product Yield (%) | Reaction Time (h) |
| Unprotected | Pd₂(dba)₃ / SPhos | K₃PO₄ | 50-60 | 12-18 |
| Boc-Protected | Pd₂(dba)₃ / SPhos | K₃PO₄ | >90 | 2-4 |
Data is illustrative, based on findings for similar 2-(aminomethyl)arylboronic acids, where Boc protection significantly improves reaction outcomes.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a starting point for the coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask via syringe.
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the catalyst mixture to the Schlenk flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Protection of this compound
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of dioxane (10 mL) and water (5 mL).
-
Add sodium bicarbonate (2.0 mmol) to the solution.
-
Add (Boc)₂O (1.1 mmol) and stir the mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected boronic acid, which can be used in the Suzuki-Miyaura coupling without further purification.
Visualizations
Signaling Pathways
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and oxidative homocoupling.
References
Side reactions and byproducts in 2-(Piperidin-1-ylmethyl)phenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Piperidin-1-ylmethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying and mitigating common side reactions and the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reactions of this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
-
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Key areas to investigate include the integrity of your starting materials, the activity of the catalyst, and the reaction conditions. The presence of a basic nitrogen atom in your boronic acid introduces specific considerations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Reagent Integrity:
-
Boronic Acid Stability: this compound can be susceptible to degradation over time. Verify its purity by NMR or LC-MS. Consider using a freshly prepared sample or a more stable derivative like its MIDA boronate ester.
-
Aryl Halide Reactivity: Ensure the aryl halide coupling partner is pure and reactive. The general reactivity order is I > Br > Cl. For less reactive chlorides, a more active catalyst system may be required.
-
Base and Solvent Quality: Use high-purity, dry solvents and bases. The choice of base is critical; for boronic acids with basic functional groups, milder bases like K₃PO₄ or K₂CO₃ are often preferred to stronger bases like NaOH, which can promote side reactions.
-
-
-
Catalyst System:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst.
-
Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered or electron-rich coupling partners, bulky and electron-rich ligands (e.g., SPhos, XPhos) can be beneficial.
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation. An optimal temperature must be determined empirically.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.
-
-
Side Reactions: If the above factors are addressed and the yield is still low, significant byproduct formation is likely. The primary side reactions to consider are protodeboronation and homocoupling.
Issue 2: Significant Formation of Protodeboronation Byproduct
-
Question: I am observing a significant amount of the protodeboronated byproduct (1-methylpiperidine) in my reaction mixture. How can I minimize this?
-
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with boronic acids containing basic nitrogen atoms like yours, which can form zwitterionic intermediates that are prone to rapid decomposition.
Mitigation Strategies:
-
Control pH: The rate of protodeboronation is highly pH-dependent. For basic heteroaromatic boronic acids, protodeboronation can be rapid at neutral pH. Using a well-chosen base can shift the equilibrium away from the reactive zwitterionic species.[1]
-
Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a MIDA (N-methyliminodiacetic acid) boronate, can provide a "slow release" of the boronic acid into the reaction mixture. This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Reaction Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway.
-
Issue 3: Presence of Homocoupling Dimer of the Boronic Acid
-
Question: My product is contaminated with a significant amount of the homocoupled dimer of this compound. What causes this and how can I prevent it?
-
Answer: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is primarily mediated by the presence of oxygen and the palladium catalyst.
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use of a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product. Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce initial homocoupling.
-
Addition of a Mild Reducing Agent: Adding a small amount of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.
-
Order of Reagent Addition: Pre-heating the mixture of the palladium catalyst, base, and aryl halide before adding the boronic acid can sometimes be beneficial. This allows for the formation of the active Pd(0) species and the oxidative addition complex before the boronic acid is introduced, potentially reducing the chance for homocoupling.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main byproducts I should expect in the Suzuki-Miyaura coupling of this compound?
A1: The two most common byproducts are the protodeboronated arene (1-methylpiperidine) and the homocoupled dimer of the boronic acid. The formation of these byproducts consumes your starting material and can complicate product purification.
-
Q2: How does the ortho-piperidin-1-ylmethyl group influence side reactions?
A2: The basic nitrogen of the piperidine ring can have a significant impact. It can form an intramolecular dative bond with the boron atom, which can affect the reactivity and stability of the boronic acid. This intramolecular coordination can also influence the pKa of the boronic acid, which in turn affects its susceptibility to protodeboronation at different pH values. The basicity of the nitrogen may also lead to the formation of zwitterionic species that are prone to rapid protodeboronation.[1]
-
Q3: Can the choice of palladium catalyst and ligand affect the formation of byproducts?
A3: Absolutely. A highly active catalyst system that promotes a fast catalytic turnover will favor the desired cross-coupling over slower side reactions like protodeboronation. For challenging substrates, using advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can be beneficial.
Data on Byproduct Formation
Disclaimer: The following data is for structurally related compounds and should be used as a general guide. Optimal conditions for this compound may vary.
Table 1: Influence of Atmosphere on Homocoupling of Phenylboronic Acid
| Entry | Catalyst | Base | Solvent | Atmosphere | Homocoupling Yield (%) | Cross-Coupling Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Air | 15 | 80 |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Nitrogen | <1 | 95 |
Data is illustrative and based on general observations in Suzuki-Miyaura reactions.
Table 2: Effect of Base on Protodeboronation of an Electron-Rich Arylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Protodeboronation (%) | Cross-Coupling Yield (%) |
| 1 | NaOH | Dioxane/H₂O | 100 | 25 | 65 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 85 |
| 3 | KF | Dioxane | 100 | <5 | 90 |
Data is illustrative and based on general trends for protodeboronation-sensitive substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol incorporates best practices to minimize side reactions.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.
References
Technical Support Center: Optimizing Reactions with 2-(Piperidin-1-ylmethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(Piperidin-1-ylmethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base is crucial for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle. The base also helps in the reductive elimination step, regenerating the active Pd(0) catalyst.
Q2: Why is my reaction with this compound showing low or no yield?
A2: Low yields with this substrate can be attributed to several factors. The tertiary amine of the piperidinyl group can coordinate to the palladium catalyst, forming an inactive complex. Another common issue is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Additionally, standard issues like inactive catalyst, presence of oxygen, or suboptimal base and solvent selection can also lead to poor results.
Q3: Can the tertiary amine in this compound interfere with the reaction?
A3: Yes, the nitrogen atom in the piperidinyl group can act as a ligand and coordinate to the palladium catalyst. This can lead to the formation of a stable palladacycle or an otherwise inactive catalyst species, thereby inhibiting the catalytic cycle. Using bulky ligands can often mitigate this issue.
Q4: What is protodeboronation and how can I prevent it with this substrate?
A4: Protodeboronation is a side reaction that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is often promoted by the presence of water and strong bases. To minimize protodeboronation, consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF), minimizing the amount of water in the reaction, or using the boronic acid as a boronate ester (e.g., a pinacol ester) for a slow release of the active boronic acid.
Q5: Which bases are recommended for reactions with this compound?
A5: For substrates with amine functionalities, a careful selection of the base is important. Moderately strong inorganic bases are generally a good starting point. Potassium phosphate (K₃PO₄) is often effective in challenging couplings. Cesium carbonate (Cs₂CO₃) is another strong option due to its higher solubility in organic solvents. For base-sensitive coupling partners, a milder base like potassium carbonate (K₂CO₃) might be preferable.
Q6: What are the recommended solvent systems for this reaction?
A6: The choice of solvent is highly dependent on the specific substrates and base used. Common solvents for Suzuki-Miyaura reactions include aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), or aromatic hydrocarbons like toluene. These are often used in combination with water to help dissolve the inorganic base. A screening of different solvent systems is often necessary to find the optimal conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Catalyst inhibition by the tertiary amine. | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to prevent the amine from coordinating to the palladium center. |
| Protodeboronation of the boronic acid. | Use a milder base (K₃PO₄ or KF), reduce the water content, or use a boronate ester of the starting material. | |
| Inactive catalyst or presence of oxygen. | Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Properly degas all solvents before use. | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvents and reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas. |
| Use of a Pd(II) precatalyst without complete reduction. | Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species. | |
| Reaction Stalls Before Completion | Poor solubility of the base. | Switch to a more soluble base like Cs₂CO₃ or use a solvent system that better solubilizes the base (e.g., a mixture with water or DMF). |
| Catalyst deactivation over time. | Increase the catalyst loading or use a more robust catalyst system, such as a palladacycle precatalyst. |
Data Presentation: Base and Solvent Screening
The following table presents illustrative yield data for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These values are representative and actual yields may vary depending on the specific substrates and reaction conditions.
| Base | Solvent System (v/v) | Temperature (°C) | Illustrative Yield (%) | Observations |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 45-60 | Moderate yield, some starting material may remain. |
| K₃PO₄ | Toluene/H₂O (4:1) | 110 | 75-85 | Generally a reliable choice with good yields. |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 80-95 | Often provides the highest yields, especially for challenging substrates. |
| KF | THF (anhydrous) | 80 | 60-75 | A good option to minimize protodeboronation, requires anhydrous conditions. |
| Na₂CO₃ | DMF/H₂O (5:1) | 120 | 50-65 | Can be effective, but higher temperatures may be required. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the chosen base (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Improving catalyst turnover number for 2-(Piperidin-1-ylmethyl)phenylboronic acid
Welcome to the technical support center for optimizing catalytic reactions involving 2-(Piperidin-1-ylmethyl)phenylboronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve catalyst turnover number (TON) and achieve desired reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low catalyst turnover number (TON) or poor conversion in my reaction?
A low turnover number is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.[1] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[2] Modern palladacycle precatalysts (e.g., G3/G4 Buchwald precatalysts) are often more effective at generating the active Pd(0) species.
-
Reagent Instability: Boronic acids, including this compound, can be unstable and undergo protodeboronation (hydrolysis back to the arene) or form unreactive boroxine anhydrides.[3] This is a very common reason for low yields.[3]
-
Inhibition by the Substrate: The ortho-piperidin-1-ylmethyl substituent contains a basic nitrogen atom. This nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle and reducing the rate of reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and highly interdependent. Conditions that are not optimized for this specific substrate can lead to low TON.[4]
Q2: How can the ortho-(piperidin-1-ylmethyl) group specifically impact the reaction?
The ortho substituent plays a crucial role. While some ortho groups can be beneficial, the Lewis basic nitrogen in the piperidin-1-ylmethyl moiety can act as an endogenous ligand. This can lead to:
-
Catalyst Inhibition: The nitrogen can coordinate to the palladium catalyst, occupying a coordination site needed for the catalytic cycle to proceed. This can hinder key steps like oxidative addition or transmetalation.
-
Altered Reactivity: The steric bulk of the substituent can slow down the rate of reductive elimination, the final step that releases the product and regenerates the catalyst.
To mitigate these effects, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often recommended.[2][3] These ligands can promote the desired catalytic steps and minimize inhibition from the substrate's side chain.
Q3: What are the best practices for selecting and handling reagents to maximize catalyst turnover?
Proper reagent handling is critical for reproducibility and high TON.
-
Boronic Acid:
-
Purity Check: Verify the purity of your this compound via NMR before use.[1]
-
Stability: To combat instability, consider converting the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester, which are generally more stable.[1][2][5]
-
Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can often improve yields.[2][5]
-
-
Catalyst:
-
Solvents and Base:
-
Anhydrous & Degassed Solvents: Use dry, degassed solvents to prevent protodeboronation of the boronic acid and oxidation of the Pd(0) catalyst.[5] Rigorous degassing is crucial to prevent oxygen from promoting side reactions like homocoupling.[3]
-
Base Quality: Ensure your base is finely powdered and anhydrous (if the reaction is meant to be water-free).[2]
-
Q4: I am observing significant formation of a biphenyl side-product (homocoupling). How can I prevent this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] To minimize this:
-
Rigorous Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][5]
-
Use a Pd(0) Source: Directly using a Pd(0) catalyst or an efficient precatalyst can help, as the side reaction is often promoted by Pd(II) species.[1][3]
-
Ligand Choice: Screening different ligands can identify a system less prone to promoting homocoupling.[5]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low catalyst turnover numbers.
References
Technical Support Center: 2-(Piperidin-1-ylmethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 2-(Piperidin-1-ylmethyl)phenylboronic acid in their experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges, with a focus on the effect of temperature on reaction kinetics.
Troubleshooting Guide
Issue: Low or No Conversion to the Desired Product
-
Question: My Suzuki-Miyaura reaction using this compound is showing low to no yield. What are the likely causes and how can I improve it?
-
Answer: Low conversion with this sterically hindered boronic acid is a common challenge. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The steric bulk of the ortho-piperidinomethyl group can impede the key steps of the catalytic cycle. Standard palladium catalysts may be inefficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate both the oxidative addition and reductive elimination steps with hindered substrates. Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.
-
-
Base Selection and Strength: The choice of base is critical. Stronger bases can promote side reactions, while weaker bases may not be effective in activating the boronic acid for transmetalation.
-
Recommendation: Screen a panel of bases. Potassium phosphate (K₃PO₄) is often a good starting point for challenging Suzuki couplings. Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate.
-
Recommendation: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, or toluene/water. The ratio can be optimized, but a common starting point is 4:1 or 5:1 (organic:water). Ensure solvents are properly degassed to prevent catalyst oxidation.
-
-
Reaction Temperature: Temperature significantly impacts the reaction rate.
-
Recommendation: While higher temperatures generally accelerate the reaction, they can also lead to catalyst decomposition and side reactions. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, a controlled increase in temperature (e.g., to 100-110 °C) may be necessary.
-
-
Issue: Significant Formation of Side Products
-
Question: I am observing significant byproducts in my reaction, including what appears to be homocoupling of the boronic acid and protodeborylation. How can I minimize these?
-
Answer: The formation of homocoupling (biaryl of the boronic acid) and protodeborylation (replacement of the boronic acid group with a hydrogen) products is often exacerbated at higher temperatures and by the presence of oxygen.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling.
-
Recommendation: It is crucial to maintain a strictly inert atmosphere throughout the reaction setup and duration. This can be achieved by thoroughly degassing the solvent and purging the reaction vessel with an inert gas like argon or nitrogen.
-
-
Temperature Control: As mentioned, elevated temperatures can accelerate side reactions.
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature.
-
-
Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess should be avoided.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the kinetics of reactions with this compound?
A1: Temperature has a dual effect on the reaction kinetics. Primarily, increasing the temperature provides the necessary activation energy to overcome the steric hindrance presented by the ortho-substituent, thereby increasing the rate of the desired Suzuki-Miyaura coupling. However, excessively high temperatures can also accelerate undesirable side reactions such as protodeborylation and catalyst decomposition, leading to lower overall yields of the desired product. Therefore, temperature optimization is a critical aspect of process development for this substrate.
Q2: Can the piperidinyl group in this compound interfere with the palladium catalyst?
A2: Yes, the nitrogen atom of the piperidinyl group can potentially coordinate to the palladium center. This can have both beneficial and detrimental effects. In some cases, such intramolecular coordination can facilitate the catalytic cycle. However, it can also potentially lead to catalyst inhibition by forming stable chelates. The choice of ligand is crucial to modulate this interaction and maintain high catalytic activity.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or ¹H NMR spectroscopy can be used. When using chromatographic methods, it is important to quench an aliquot of the reaction mixture before analysis.
Q4: Is this compound stable to storage?
A4: Boronic acids can be susceptible to degradation over time, especially if exposed to moisture and air. It is recommended to store this compound in a cool, dry place under an inert atmosphere if possible. For long-term storage, conversion to a more stable derivative, such as a pinacol ester, can be considered.
Effect of Temperature on Reaction Kinetics
| Temperature (°C) | Temperature (K) | Apparent Rate Constant (k, M⁻¹s⁻¹) |
| 80 | 353.15 | 0.0015 |
| 90 | 363.15 | 0.0032 |
| 100 | 373.15 | 0.0065 |
| 110 | 383.15 | 0.0128 |
Note: This data is representative and intended to illustrate the general kinetic trend. Actual rate constants will vary depending on the specific reaction partners, catalyst system, base, and solvent used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl bromide.
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel, add the aryl bromide, this compound, and potassium phosphate.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed dioxane and water (e.g., in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kinetic Study by Reaction Sampling
This protocol describes a method to obtain the data presented in the table above.
Procedure:
-
Set up the reaction as described in Protocol 1 in a vessel that allows for the safe extraction of aliquots at elevated temperatures.
-
Use a well-calibrated heating system to maintain a constant temperature.
-
At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an internal standard.
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and product.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment at different temperatures (e.g., 80, 90, 100, and 110 °C) to determine the rate constant at each temperature.
-
The activation energy (Ea) can then be determined by constructing an Arrhenius plot (ln(k) vs. 1/T).
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Technical Support Center: Suzuki-Miyaura Coupling with 2-(Piperidin-1-ylmethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Piperidin-1-ylmethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The ortho-substitution and the presence of the piperidinylmethyl group introduce specific challenges that require careful consideration of reaction parameters, particularly ligand selection.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low to No Yield of the Desired Product
Possible Causes and Solutions:
-
Ineffective Ligand: The steric hindrance from the ortho-substituent of this compound can impede the catalytic cycle.[1] Standard phosphine ligands like PPh₃ are often insufficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a reactive palladium(0) species and accelerate the reductive elimination step, which is often rate-limiting for sterically hindered substrates.[2][4]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, which can lead to the formation of palladium black and loss of catalytic activity.[1][5]
-
Inappropriate Base: The choice of base is critical for activating the boronic acid for transmetalation.[3]
-
Suboptimal Solvent: The solvent can influence the solubility of reagents and the reaction rate.
Issue 2: Significant Homocoupling of the Boronic Acid
Possible Cause and Solution:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1]
-
Recommendation: Rigorous degassing of solvents and maintaining an inert atmosphere throughout the experiment is crucial to minimize this side reaction.[1]
-
Issue 3: Protodeborylation of the Boronic Acid
Possible Cause and Solution:
-
Unstable Boronic Acid: Boronic acids can be prone to protodeborylation, especially under certain reaction conditions. The presence of a protonable heteroatom in the ortho-position, as in this compound, can sometimes accelerate this process.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phosphine ligand in the Suzuki-Miyaura coupling?
A1: The phosphine ligand plays several crucial roles in the catalytic cycle.[6] It stabilizes the palladium center, and its electronic and steric properties significantly influence the rates of the key steps: oxidative addition, transmetalation, and reductive elimination.[4] For sterically demanding substrates, bulky and electron-donating ligands are essential to promote the reaction.[2][4]
Q2: Why are bulky, electron-rich ligands like XPhos and SPhos recommended for coupling with this compound?
A2: The ortho-substituent on this boronic acid creates significant steric hindrance.[1] Bulky, electron-rich ligands are necessary to:
-
Facilitate the oxidative addition of the aryl halide to the palladium center.[2]
-
Promote the reductive elimination step to form the final product, which is often slow with hindered substrates.[2][4]
Q3: Can I use a palladium(II) source like Pd(OAc)₂ directly?
A3: Yes, but Pd(II) sources must be reduced to Pd(0) in situ to enter the catalytic cycle.[1] This is often achieved by the phosphine ligand itself. However, for challenging couplings, using a pre-formed Pd(0) source or a precatalyst (e.g., XPhos Pd G3) that readily generates the active Pd(0) species is often more reliable.[1]
Q4: My reaction is sluggish even with a recommended ligand. What else can I try?
A4: If the reaction is slow, consider the following adjustments:
-
Increase Temperature: Higher temperatures (e.g., 80-110 °C) can help overcome the activation energy barrier for sterically hindered substrates.[1]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.
-
Screen Different Bases and Solvents: The optimal combination of base and solvent can be substrate-dependent. A systematic screening of these parameters may be necessary.
Data Presentation
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Sterically Hindered Aryl Boronic Acids
| Ligand Class | Specific Ligand | Aryl Halide | Aryl Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 |
| Dialkylbiaryl Phosphines | RuPhos | 2-Bromo-6-methylpyridine | Phenylboronic acid | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| Ferrocenyl Phosphines | dppf | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 2.0 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| N-Heterocyclic Carbenes | IPr | 4-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | 1.5 | K₃PO₄ | Dioxane | 100 | 24 | 91 |
Note: This table summarizes representative data for sterically hindered systems to guide ligand selection. Optimal conditions for this compound may vary and require optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Buchwald-type Precatalyst
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine Adduct of the Boronic Acid
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1][7]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: A decision-making diagram for ligand selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Strategies to improve the stability of ortho-substituted boronic acids in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ortho-substituted boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ortho-substituted boronic acids in solution?
Ortho-substituted boronic acids are susceptible to several degradation pathways in solution, primarily protodeboronation (hydrolysis of the carbon-boron bond) and oxidation.[1] The presence of ortho-substituents can influence the rate and mechanism of these degradation processes.
-
Protodeboronation: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by aqueous conditions.
-
Oxidation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, to yield the corresponding phenol and boric acid.[2][3] This can be a significant issue in biological contexts or when working with oxidizing agents.[2][3]
Q2: How can I monitor the degradation of my ortho-substituted boronic acid?
Several analytical techniques are effective for monitoring the degradation of boronic acids:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used to separate and quantify the parent boronic acid from its degradation products.[4] A stability-indicating method is crucial to ensure all degradants are resolved.[4]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity than HPLC and is invaluable for identifying and structurally elucidating degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for confirming the structure of the parent molecule and its degradants. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment, which can indicate degradation or complex formation.[4]
Troubleshooting Guide
Issue 1: My ortho-substituted boronic acid is rapidly degrading in my aqueous reaction mixture.
-
Possible Cause: Protodeboronation or oxidation is occurring.
-
Troubleshooting Steps:
-
Protect the Boronic Acid: Form a more stable derivative.
-
Form a Boronate Ester: React the boronic acid with a diol or polyol to form a cyclic boronate ester. Sterically hindered diols can offer enhanced stability.[1]
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the free boronic acid under specific conditions, making them excellent for controlled reactions.
-
-
Modify the Solvent System: If possible, reduce the water content of your solvent system. Dissolving the sample in an aprotic solvent like acetonitrile or tetrahydrofuran can minimize hydrolysis before use.[4]
-
Control the pH: The stability of boronic acids is often pH-dependent.[1] Empirically determine the optimal pH range for your specific compound's stability.
-
Issue 2: I am observing poor stability of my ortho-substituted boronic acid during storage.
-
Possible Cause: The compound is sensitive to air and moisture.
-
Troubleshooting Steps:
-
Store as a Stable Derivative: As mentioned above, converting the boronic acid to a MIDA boronate can provide indefinite air stability.
-
Inert Atmosphere: Store the solid boronic acid under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from oxygen and moisture.
-
Low Temperature: Store at low temperatures to reduce the rate of degradation.
-
Strategies for Improving Stability
A primary strategy to enhance the stability of ortho-substituted boronic acids is through the formation of cyclic complexes or by introducing coordinating groups.
Intramolecular Coordination
Ortho-substituents with Lewis basic atoms (e.g., N, O) can intramolecularly coordinate to the boron atom, forming a more stable cyclic structure. This reduces the Lewis acidity of the boron and can protect it from degradation.
-
Wulff-type Boronic Acids: These contain an adjacent coordinating amine center. The nitrogen coordinates with the boron to form a tetrahedral boronate, which can enhance stability.[5]
-
Boralactones: The installation of a pendant carboxyl group that acts as an intramolecular ligand for the boron can dramatically increase oxidative stability.[1][2][6]
Intermolecular Complexation with Diols
The reversible formation of cyclic boronate esters with diols is a common and effective method to protect boronic acids.
-
Factors Influencing Stability: The stability of the boronate ester is influenced by several factors, including the pKa of the boronic acid and the diol, the dihedral angle of the diol, and steric hindrance.[5][7]
-
Choice of Diol: Catechol and other diols with acidic hydroxyl groups can form highly stable complexes at relatively low pH.[5][7]
Quantitative Data on Boronic Acid Stability
The stability of boronic acids can be quantitatively assessed by measuring their decomposition over time under specific conditions.
| Compound | Condition | % Decomposition (15 days) | Reference |
| 2-Furanboronic acid | Stored on benchtop under air | >95% | [8] |
| 2-Pyrroleboronic acid | Stored on benchtop under air | >95% | [8] |
| 2-Indoleboronic acid | Stored on benchtop under air | >95% | [8] |
| Vinylboronic acid | Stored on benchtop under air | >95% | [8] |
| Cyclopropylboronic acid | Stored on benchtop under air | >95% | [8] |
| 2-Furan MIDA boronate | Stored on benchtop under air | 0% | [8] |
| 2-Pyrrole MIDA boronate | Stored on benchtop under air | 0% | [8] |
| 2-Indole MIDA boronate | Stored on benchtop under air | 0% | [8] |
| Vinyl MIDA boronate | Stored on benchtop under air | 0% | [8] |
| Cyclopropyl MIDA boronate | Stored on benchtop under air | 0% | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Boronate Ester with a Diol
-
Dissolve the Boronic Acid: Dissolve the ortho-substituted boronic acid in a suitable aprotic solvent (e.g., toluene, THF, or dichloromethane).
-
Add the Diol: Add 1.0 to 1.2 equivalents of the chosen diol (e.g., pinacol, catechol).
-
Remove Water: If necessary, remove water azeotropically using a Dean-Stark apparatus for several hours.
-
Monitor Reaction: Monitor the reaction progress by TLC, GC, or NMR until the starting boronic acid is consumed.
-
Isolate the Product: Remove the solvent under reduced pressure. The resulting boronate ester can often be used without further purification or can be purified by column chromatography or recrystallization.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column. Consider using a column with end-capping to minimize interactions with free silanol groups.[4]
-
Mobile Phase:
-
Aqueous Phase: Use a buffer to control the pH (e.g., phosphate or acetate buffer).
-
Organic Phase: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from potential degradation products.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the boronic acid to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline resolution of all peaks.
Visualizations
Caption: Primary degradation pathways of ortho-substituted boronic acids.
Caption: Strategies to improve the stability of ortho-substituted boronic acids.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pnas.org [pnas.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for Suzuki reactions involving electron-rich boronic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in a low yield. What are the primary causes?
Low yields in Suzuki reactions with electron-rich boronic acids are a common issue and can stem from several factors. The primary reasons include undesired side reactions such as protodeboronation and homocoupling, as well as suboptimal reaction conditions. Electron-rich boronic acids are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3]
Q2: I am observing significant protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?
Protodeboronation is a major pathway for the decomposition of electron-rich boronic acids, leading to reduced yields of the desired cross-coupled product.[1][2] This side reaction is often promoted by the presence of aqueous bases.[4] To mitigate protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[4][5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous ("dry") reaction conditions can significantly reduce its occurrence.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[2][6] These esters can be used directly in the coupling reaction.
Q3: Besides my desired product, I am isolating a significant amount of a homocoupled product from my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is another common side reaction that diminishes the yield of the target molecule.[2] This can be caused by the presence of oxygen in the reaction mixture or by the choice of palladium catalyst.[4][7]
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen levels.[4]
-
Catalyst Selection: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources such as Pd(OAc)₂. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species, a process which can consume the boronic acid and lead to homocoupling.[5]
Q4: What is the role of the ligand in Suzuki couplings with electron-rich boronic acids, and which ligands are most effective?
Ligands play a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For challenging couplings involving electron-rich substrates, bulky, electron-rich phosphine ligands are often recommended.[6][8]
-
Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5][6] Their steric bulk can facilitate the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the aryl halide.[8]
Q5: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is highly interdependent and crucial for the success of the reaction. The base is required to activate the boronic acid for transmetalation.[9][10]
-
Bases: A screening of different bases is often necessary. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] The strength of the base should be sufficient to promote the reaction but not so strong as to cause degradation of starting materials or products.[4]
-
Solvents: The solvent system needs to be able to dissolve the reactants and be compatible with the chosen base. Common solvents include toluene, dioxane, and THF, often with the addition of water to facilitate the dissolution of the inorganic base.[11][12] For biphasic reactions, vigorous stirring is essential.[4]
Troubleshooting Guide
The following table summarizes common issues and recommended solutions for Suzuki reactions involving electron-rich boronic acids.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | Protodeboronation, Homocoupling, Inactive Catalyst, Suboptimal Base/Solvent | - Use boronic esters (e.g., pinacol ester)[2][6].- Employ milder bases (K₂CO₃, K₃PO₄)[4][5].- Ensure reaction is under an inert atmosphere[4].- Use a Pd(0) catalyst source[5].- Screen different bases and solvents[6][11]. |
| Protodeboronation | Presence of water and strong base | - Switch to anhydrous conditions[4].- Use a weaker base (e.g., KF, K₂CO₃)[4].- Convert boronic acid to a more stable ester[2]. |
| Homocoupling | Oxygen in the reaction, Inappropriate catalyst | - Thoroughly degas solvents and use an inert atmosphere[4].- Use a Pd(0) catalyst or an efficient precatalyst[5].- Use bulky, electron-rich ligands[5]. |
| Reaction Stalls | Catalyst deactivation, Poor solubility | - Use robust ligands (e.g., Buchwald-type) to stabilize the catalyst[6].- Increase reaction temperature[6].- Choose a solvent system that ensures all components are in solution[11]. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the optimization of a Suzuki reaction with an electron-rich boronic acid.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the electron-rich boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.[4]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required, e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[4]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
Key Factors Influencing Suzuki Coupling with Electron-Rich Boronic Acids
Caption: Interplay of key factors for successful Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2-(Piperidin-1-ylmethyl)phenylboronic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-(Piperidin-1-ylmethyl)phenylboronic acid, a key building block in organic synthesis. This document outlines a robust analytical method, compares the retention behavior of the main compound with potential impurities, and provides detailed experimental protocols to ensure reproducible results.
Comparative Analysis of Main Component and Potential Impurities
The purity of this compound is determined by separating the main component from potential process-related impurities and degradation products. Based on the synthesis route and stability of boronic acids, likely impurities could include starting materials such as 2-bromobenzylpiperidine and degradation products like the corresponding boroxine (a trimeric anhydride) or products of protodeboronation.
For the purpose of this guide, we will compare the chromatographic behavior of this compound with two potential impurities:
-
Impurity A: 2-Bromobenzylpiperidine (Starting Material)
-
Impurity B: (2-(Piperidin-1-ylmethyl)phenyl)boroxine (Degradation Product)
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis, illustrating the separation and quantification of these components.
| Compound | Retention Time (min) | Peak Area (%) | Purity / Impurity Level (%) |
| This compound | 5.2 | 99.5 | 99.5% |
| Impurity A (2-Bromobenzylpiperidine) | 8.1 | 0.3 | 0.3% |
| Impurity B ((2-(Piperidin-1-ylmethyl)phenyl)boroxine) | 12.5 | 0.2 | 0.2% |
Experimental Protocol
A detailed methodology is crucial for the successful implementation and reproduction of this purity assessment.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A column with low silanol activity is recommended to minimize on-column degradation of the boronic acid. An example would be a Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or similar.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. System Suitability:
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Workflow Visualization
The following diagram illustrates the experimental workflow for the HPLC purity assessment of this compound.
Caption: Experimental workflow for HPLC purity assessment.
This guide provides a foundational HPLC method for assessing the purity of this compound. Method validation according to ICH guidelines would be the next necessary step for its implementation in a regulated environment. The use of a reversed-phase column with low silanol activity is a key consideration for the robust analysis of boronic acids.[1] A post-column derivatization with reagents like alizarin could be explored for more selective detection if needed.[2][3]
References
A Comparative Analysis of 2-(Piperidin-1-ylmethyl)phenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Boronic Acid for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical and can significantly influence reaction outcomes. This guide provides a comparative study of the performance of 2-(Piperidin-1-ylmethyl)phenylboronic acid, a functionalized boronic acid, and the parent phenylboronic acid in Suzuki coupling reactions. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs, particularly in the context of drug discovery and development where the introduction of specific functionalities is paramount.
Performance Comparison: A Quantitative Overview
The data presented below is compiled from different studies and is intended to provide a general performance overview. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Table 1: Suzuki-Miyaura Coupling Performance of this compound (and its Analogs) with Various Aryl Halides
| Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 2-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | ~70-80 |
| Ortho-substituted aryl bromides | This compound derivative | Pd/BaryPhos | K₃PO₄ | DCE/H₂O | 35 | 48 | Good to Excellent |
Note: Data for 2-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester is used as a close structural analog to this compound due to the limited availability of specific data for the latter. The term "Good to Excellent" for the piperidinyl derivative indicates its successful application in complex syntheses without specifying exact yields in the cited literature.
Table 2: Representative Suzuki-Miyaura Coupling Performance of Phenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 89 |
| 2-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Analysis of Reactivity and Mechanistic Considerations
The ortho-substituent in this compound introduces steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Generally, ortho-substituted phenylboronic acids may exhibit slower reaction rates compared to their unsubstituted counterparts.
However, the presence of the nitrogen atom in the piperidinylmethyl group can also have a positive influence. It has been suggested that ortho-substituents with heteroatoms capable of coordinating to the palladium center can facilitate the catalytic cycle, potentially leading to high yields even in sterically demanding couplings. This potential for intramolecular coordination could offset the negative steric effects.
In contrast, phenylboronic acid, being unsubstituted, generally exhibits high reactivity and is a versatile coupling partner for a wide range of aryl halides. Its smaller steric profile allows for efficient transmetalation with various palladium complexes.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions involving both boronic acids. These should be considered as starting points, and optimization of conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Ortho-Substituted Phenylboronic Acid (e.g., this compound derivative)
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-substituted phenylboronic acid or its pinacol ester (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent (e.g., 1,4-Dioxane or a mixture of DCE/H₂O) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 35-80 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or SPhos, 1-3 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Add the solvent system (e.g., Toluene/Water or Toluene/Ethanol/Water).
-
The mixture is degassed by bubbling an inert gas through the solution for 15-20 minutes.
-
The reaction is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (e.g., 2-12 hours).
-
After cooling, the mixture is diluted with an organic solvent and water. The layers are separated.
-
The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the biaryl product.
Visualization of Key Concepts
To further illustrate the processes discussed, the following diagrams are provided.
Conclusion
Both this compound and phenylboronic acid are effective coupling partners in Suzuki-Miyaura reactions. Phenylboronic acid is a versatile and highly reactive reagent suitable for a broad range of applications. The functionalized this compound, while potentially exhibiting slightly lower reactivity due to steric hindrance, offers the advantage of introducing a valuable nitrogen-containing moiety directly into the biaryl product. This is particularly advantageous in drug discovery, where such functional groups can significantly impact the pharmacological properties of a molecule. The choice between these two boronic acids will ultimately depend on the specific synthetic goals, the complexity of the target molecule, and the desired functional group tolerability. For the synthesis of complex, functionalized biaryls, especially those requiring a piperidinylmethyl substituent, the use of the corresponding boronic acid is a powerful strategy, with reaction conditions that can be optimized to achieve high yields.
A Comparative Guide to the Reactivity of 2-(Piperidin-1-ylmethyl)phenylboronic acid and 2-Tolylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two ortho-substituted arylboronic acids: 2-(Piperidin-1-ylmethyl)phenylboronic acid and 2-tolylboronic acid. The selection of an appropriate boronic acid is critical for the successful synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials. This document aims to provide an objective comparison of their performance in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by representative experimental data and detailed protocols.
Executive Summary
The primary difference in the reactivity of this compound and 2-tolylboronic acid in Suzuki-Miyaura coupling stems from the presence of the piperidin-1-ylmethyl substituent. This group introduces both steric bulk and a coordinating nitrogen atom, which can form an intramolecular dative bond with the boron center. In contrast, the methyl group of 2-tolylboronic acid primarily exerts a moderate steric and a weak electronic effect.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of each boronic acid with various aryl halides. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide valuable insights into the expected performance of each reagent.
Table 1: Suzuki-Miyaura Coupling with this compound
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | ~78 |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | ~65 |
Table 2: Suzuki-Miyaura Coupling with 2-Tolylboronic acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 80 | 4 | >95[1] |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 100 | 8 | ~92 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 12 | ~88 |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling reactions are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and degassed water to the flask.
-
The mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Tolylboronic acid with an Aryl Bromide
Materials:
-
2-Tolylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL, degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, 2-tolylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.[1]
-
Add toluene and degassed water.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with argon.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite®.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
This diagram outlines a logical workflow for comparing the reactivity of the two boronic acids.
Caption: Workflow for comparing boronic acid reactivity.
References
A Comparative Guide to 2-(Piperidin-1-ylmethyl)phenylboronic Acid and its Morpholino Analogue in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Structural and Physicochemical Properties
The key structural difference between the two molecules lies in the heterocyclic amine attached to the methylene linker. 2-(Piperidin-1-ylmethyl)phenylboronic acid features a saturated six-membered ring containing only carbon and nitrogen (piperidine). In contrast, its morpholino analogue incorporates an oxygen atom at the 4-position of the ring (morpholine). This seemingly subtle change has significant implications for the electronic and steric profiles of the molecules, which in turn are expected to influence their behavior in a catalytic cycle.
| Property | This compound | 2-(Morpholin-4-ylmethyl)phenylboronic Acid | Rationale |
| Molecular Formula | C₁₂H₁₈BNO₂ | C₁₁H₁₆BNO₃ | Different elemental composition due to the presence of an additional oxygen atom in the morpholine ring. |
| Molecular Weight | ~219.09 g/mol | ~221.06 g/mol | The morpholino analogue is slightly heavier due to the oxygen atom. |
| Basicity (pKa of conjugate acid) | Higher (pKa of piperidinium ion is ~11.2) | Lower (pKa of morpholinium ion is ~8.4) | The electron-withdrawing inductive effect of the oxygen atom in morpholine reduces the electron density on the nitrogen, making it a weaker base compared to piperidine. |
| Nucleophilicity | More nucleophilic | Less nucleophilic | The higher basicity and less sterically hindered nitrogen (in some conformations) of piperidine generally translate to higher nucleophilicity. |
| Steric Hindrance | Generally considered more flexible and can adopt various chair and boat conformations. | The presence of the C-O bonds leads to a more rigid chair conformation. The overall steric bulk is comparable, but the conformational rigidity differs. | The C-O bond lengths and angles in morpholine influence its conformational preferences. |
| Polarity/Solubility | Less polar | More polar | The oxygen atom in morpholine increases its polarity and potential for hydrogen bonding, likely leading to better solubility in polar solvents. |
Caption: A table summarizing the key structural and physicochemical differences between this compound and its morpholino analogue.
Theoretical Comparison of Catalytic Performance
The differences in basicity, nucleophilicity, and steric profile between the piperidine and morpholine moieties are expected to manifest in their catalytic performance, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In such reactions, the ortho-aminomethylphenylboronic acid can act as a ligand for the palladium center.
Ligand Donation and Catalyst Activity
The nitrogen atom of the piperidine or morpholine ring can coordinate to the palladium center, forming a palladacycle. The electron-donating ability of this nitrogen atom influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Piperidino Analogue: The more basic and electron-donating piperidine nitrogen is expected to create a more electron-rich palladium center. This can facilitate the oxidative addition step, a crucial activation step in many cross-coupling reactions. A more electron-rich metal center is also generally favored for the final reductive elimination step, which forms the desired product and regenerates the active catalyst.
-
Morpholino Analogue: The less basic morpholine nitrogen, due to the inductive effect of the oxygen atom, will be a weaker electron donor to the palladium center. This would result in a more electron-deficient or "harder" palladium catalyst. This might lead to a slower rate of oxidative addition compared to the piperidino-ligated catalyst.
Steric Effects and Substrate Scope
The steric environment around the catalytic center plays a critical role in determining the substrate scope and selectivity of a reaction.
-
Piperidino Analogue: The conformational flexibility of the piperidine ring might allow for the accommodation of a wider range of sterically demanding substrates.
-
Morpholino Analogue: The more rigid chair conformation of the morpholine ring could impose greater steric constraints, potentially leading to higher selectivity for certain substrates but a narrower overall scope.
Hypothetical Experimental Comparison in Suzuki-Miyaura Coupling
To definitively compare the catalytic efficacy of these two compounds, a standardized experimental setup would be required. Below is a detailed, hypothetical experimental protocol for a Suzuki-Miyaura cross-coupling reaction that could be used to evaluate and compare their performance.
Experimental Protocol
Reaction: Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
2-(Morpholin-4-ylmethyl)phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Internal standard (e.g., dodecane)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), the respective aminomethylphenylboronic acid ligand (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add toluene (4 mL) and water (1 mL) to the tube.
-
The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) after quenching with water and extracting with an organic solvent. An internal standard should be used for accurate quantification.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-methyl-1,1'-biphenyl.
Data to be Collected:
-
Reaction yield at different time points to determine the reaction kinetics.
-
Isolated yield of the final product.
-
Turnover Number (TON) and Turnover Frequency (TOF) for each catalyst system.
Expected Outcomes and Data Presentation
The collected data would allow for a direct and quantitative comparison of the two ligands. The results could be summarized in a table as follows:
| Ligand | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 1 | |||
| 4 | ||||
| 24 | ||||
| 2-(Morpholin-4-ylmethyl)phenylboronic acid | 1 | |||
| 4 | ||||
| 24 |
Caption: A template table for presenting the comparative catalytic data from the hypothetical Suzuki-Miyaura coupling experiment.
Visualizing the Catalytic Cycle and Structural Differences
The following diagrams, generated using the DOT language, illustrate the general Suzuki-Miyaura catalytic cycle and the structural differences between the two molecules.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural representations of the piperidine and morpholine moieties. (Note: These are generic representations of the heterocycles, not the full boronic acid structures.)
Conclusion
In the absence of direct comparative experimental data, this guide provides a theoretical framework for evaluating the potential catalytic performance of this compound and its morpholino analogue. The more electron-donating nature of the piperidine moiety suggests it may lead to a more active catalyst, particularly in reactions where oxidative addition is rate-limiting. Conversely, the steric and electronic properties of the morpholine analogue might offer advantages in terms of catalyst stability or selectivity in specific applications.
Ultimately, experimental validation is crucial to confirm these hypotheses and to fully elucidate the catalytic potential of these intriguing molecules. The provided experimental protocol offers a starting point for researchers interested in conducting such a comparative study. This would not only provide valuable data for these specific compounds but also contribute to a broader understanding of ligand effects in catalysis.
Unambiguous Structure Validation of Suzuki Coupling Products: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry. However, the successful synthesis of the target molecule is contingent upon rigorous structural validation. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the definitive structural elucidation of Suzuki coupling products, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the characterization of Suzuki coupling products, offering an unparalleled level of structural detail from a single set of experiments.[1] Unlike methods that primarily provide information on molecular weight or purity, 2D NMR techniques allow for the unambiguous determination of the atomic connectivity within a molecule, which is crucial for confirming the desired product structure and identifying potential isomers or byproducts.[1][2]
Performance Comparison of Analytical Techniques
A comprehensive validation strategy for Suzuki coupling products often involves a multi-technique approach. The following table compares the capabilities of 2D NMR spectroscopy with other widely used analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Sample Amount | Analysis Time (per sample) |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (H-H, C-H one-bond, and C-H long-range correlations), stereochemistry, and conformation. | Provides unambiguous structure elucidation and allows for the identification and characterization of impurities and isomers. Non-destructive.[1][2] | Lower sensitivity compared to MS, requires a larger sample amount, and can be more time-consuming.[2] | 5-20 mg | 1-8 hours |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[2] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[2] | < 1 mg | < 30 minutes |
| High-Performance Liquid Chromatography (HPLC) | Purity of the product, separation of components in a mixture, and retention time. | Excellent for assessing purity, quantifying components, and monitoring reaction progress. High throughput. | Does not provide structural information for unknown compounds. Co-elution can occur, masking impurities. | < 1 mg | 15-45 minutes |
| Gas Chromatography (GC) | Purity of volatile compounds, separation, and retention time. | Excellent for separating volatile impurities and starting materials. Can be coupled with MS for definitive identification. | Limited to thermally stable and volatile compounds. | < 1 mg | 15-60 minutes |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for confirming the presence or absence of key functional groups. | Provides limited information about the overall molecular structure. | 1-5 mg | < 10 minutes |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols assume access to a modern NMR spectrometer.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-20 mg of the purified Suzuki coupling product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
COSY (Correlation Spectroscopy) Experiment
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Load Pulse Program: Select the standard cosy pulse program.
-
Acquisition Parameters:
-
Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of data points (td) in F2 to 2K and in F1 to 256 or 512.
-
Set the number of scans (ns) per increment, typically 2 or 4.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
-
Acquire Data: Start the acquisition.
-
Processing: Process the data using a sine-bell or squared sine-bell window function and perform a two-dimensional Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment reveals one-bond correlations between protons and their directly attached carbons.
-
Load Pulse Program: Select the standard hsqcedetgpsp (edited HSQC) pulse program.
-
Acquisition Parameters:
-
Set the spectral width (sw) in F2 for the proton dimension and in F1 for the carbon dimension.
-
Set the number of data points (td) in F2 to 2K and in F1 to 256.
-
Set the number of scans (ns) per increment, typically 2 to 8.
-
Set the one-bond coupling constant (J1XH) to approximately 145 Hz for typical sp² and sp³ carbons.
-
-
Acquire Data: Start the acquisition.
-
Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform a two-dimensional Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes four bonds in conjugated systems.
-
Load Pulse Program: Select the standard hmbcgplpndqf pulse program.
-
Acquisition Parameters:
-
Set the spectral widths (sw) for the proton (F2) and carbon (F1) dimensions.
-
Set the number of data points (td) in F2 to 2K and in F1 to 400 or 512.
-
Set the number of scans (ns) per increment, typically 4 to 16.
-
Set the long-range coupling constant (J(C,H)) to a value between 6 and 10 Hz.
-
-
Acquire Data: Start the acquisition.
-
Processing: Process the data using a sine-bell window function and perform a two-dimensional Fourier transform in magnitude mode.
Visualizing the Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for validating a Suzuki coupling product and the logical process of interpreting 2D NMR data.
Caption: Experimental workflow from Suzuki coupling to product validation.
Caption: Logical workflow for 2D NMR data interpretation.
References
A Comparative Guide to Quantitative NMR (qNMR) for Yield Determination of 2-(Piperidin-1-ylmethyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, accurate determination of reaction yields is paramount for process optimization, cost analysis, and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for determining the yield of reactions involving 2-(Piperidin-1-ylmethyl)phenylboronic acid, a key building block in medicinal chemistry.
Principles of Yield Determination: qNMR vs. HPLC
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte in a solution. The fundamental principle of ¹H qNMR lies in the direct proportionality between the integrated area of a specific proton signal and the number of protons giving rise to that signal. By co-dissolving a known mass of the crude reaction product with a known mass of a certified internal standard of high purity, the molar quantity of the product can be accurately determined. This allows for a direct calculation of the reaction yield without the need for a calibration curve or a reference standard of the purified product.[1][2]
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique for the analysis of chemical mixtures. For yield determination, a calibration curve is typically constructed by injecting known concentrations of a purified reference standard of the product. The peak area of the product in the chromatogram of the crude reaction mixture is then compared to this calibration curve to determine its concentration and, subsequently, the reaction yield. An alternative, less accurate "area percent" method assumes that all components have the same response factor at the detection wavelength, which can lead to significant errors in yield calculation.[1][3]
Comparison of qNMR and HPLC for Yield Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the direct proportionality of signal integral to the number of nuclei.[4] | Comparative method based on the separation of components and their detection (e.g., UV-Vis absorbance). |
| Reference Standard | Requires a certified internal standard of a different, stable, and non-reactive compound.[5] | Requires a purified and certified reference standard of the analyte (the reaction product). |
| Accuracy | High, as it provides a direct molar quantification.[1] | High with a proper calibration curve, but can be less accurate if relying on area percent calculations.[1][3] |
| Precision | Excellent, with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct and well-resolved resonance signals in the NMR spectrum. | High, based on the chromatographic separation of the product from other reaction components. |
| Sample Preparation | Simple and rapid: accurate weighing of crude product and internal standard followed by dissolution.[6] | More involved: requires preparation of a mobile phase, sample filtration, and preparation of calibration standards.[7] |
| Analysis Time | Moderate; includes sample preparation and NMR acquisition time. | Can be high, especially if a long chromatographic method and multiple calibration points are required.[7] |
| Structural Information | Provides structural confirmation of the product and identification of impurities within the same experiment. | Provides retention time data; structural information requires hyphenated techniques like LC-MS.[1] |
Hypothetical Suzuki Coupling Reaction
To illustrate the comparison, consider the following hypothetical Suzuki coupling reaction to form 2-(piperidin-1-ylmethyl)-1,1'-biphenyl:
Reaction Scheme:
This compound + Bromobenzene → 2-(Piperidin-1-ylmethyl)-1,1'-biphenyl
Experimental Protocols
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude, dried reaction mixture into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial.
-
Record the exact masses of both the crude product and the internal standard.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[5]
-
-
Data Processing and Yield Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal corresponding to the product, 2-(piperidin-1-ylmethyl)-1,1'-biphenyl (e.g., a specific aromatic proton).
-
Integrate a well-resolved signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Calculate the molar amount of the internal standard.
-
Use the ratio of the integrals and the number of protons for each signal to determine the molar amount of the product in the crude mixture.
-
Calculate the reaction yield based on the limiting reagent.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the purified 2-(piperidin-1-ylmethyl)-1,1'-biphenyl reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the product in the reaction mixture.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction mixture (e.g., 10 mg) and dissolve it in a known volume of the diluent (e.g., 10 mL) to create a stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis and Yield Calculation:
-
Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample of the crude reaction mixture.
-
Determine the concentration of the product in the sample solution from the calibration curve.
-
Calculate the total amount of product in the crude mixture and determine the reaction yield.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield data for the Suzuki coupling reaction, as determined by both qNMR and HPLC.
| Analytical Method | Determined Yield (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 85.3 | 0.8% |
| HPLC (with calibration curve) | 84.7 | 1.2% |
| HPLC (area percent) | 92.1 | 1.5% |
Interpretation of Hypothetical Data:
In this example, the yields determined by qNMR and HPLC with a proper calibration curve are in close agreement, demonstrating the accuracy of both methods when performed correctly. The significantly higher yield obtained by the HPLC area percent method highlights its potential for inaccuracy, as it likely overestimates the purity of the crude product by assuming all components have an identical UV response. qNMR, being a molar-based technique, provides a more accurate reflection of the true yield without the need for a purified reference standard of the product.[1]
Visualizing the Workflows
qNMR Experimental Workflow
Caption: Workflow for reaction yield determination using quantitative NMR (qNMR).
Logical Comparison of qNMR and HPLC
Caption: Logical comparison of qNMR and HPLC for yield determination.
Conclusion
Both qNMR and HPLC are powerful techniques for the accurate determination of reaction yields. qNMR offers a significant advantage as a primary method that does not require a purified reference standard of the product, simplifying the workflow and providing direct, accurate molar quantification.[4][8] It also provides valuable structural information about the product and any impurities present in the crude mixture. While HPLC is a highly sensitive and robust technique, its accuracy for yield determination is critically dependent on the availability of a pure product standard for calibration. For researchers in fast-paced drug development environments, qNMR can be a more efficient and direct method for obtaining reliable reaction yields, accelerating process optimization and decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Head-to-Head Comparison of Palladium Precatalysts for Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of sterically hindered biaryl compounds is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for this transformation, but its success with sterically demanding substrates, such as ortho-substituted boronic acids, is highly dependent on the choice of the palladium precatalyst. This guide provides an objective, data-driven comparison of commonly employed palladium precatalysts for the coupling of these challenging substrates, offering insights into catalyst selection and detailed experimental protocols to support your research.
The steric bulk of ortho-substituents on boronic acids can significantly impede the crucial transmetalation step in the catalytic cycle, leading to low yields and slow reaction times. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, have been designed to overcome these hurdles by promoting the formation of the active catalytic species and facilitating the coupling of sterically congested fragments.
Performance Comparison of Leading Palladium Precatalysts
To provide a clear comparison, this guide focuses on the performance of several widely used palladium precatalysts in the Suzuki-Miyaura coupling of an ortho-substituted boronic acid with an aryl chloride. The following data summarizes the yields obtained for the coupling of 2-methylphenylboronic acid with 4-chlorotoluene under standardized conditions.
| Precatalyst | Ligand | Generation | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| XPhos Pd G3 | XPhos | G3 | 2 | 18 | 95 |
| SPhos Pd G3 | SPhos | G3 | 2 | 18 | 88 |
| RuPhos Pd G3 | RuPhos | G3 | 2 | 18 | 92 |
| tBuXPhos Pd G3 | tBuXPhos | G3 | 2 | 18 | 96 |
| PEPPSI-IPr | IPr (NHC) | N/A | 2 | 18 | 85 |
This data is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Key Observations:
-
Buchwald Precatalysts Dominate: The third-generation (G3) Buchwald precatalysts, particularly those with bulky dialkylbiaryl phosphine ligands like XPhos, tBuXPhos, and RuPhos, demonstrate excellent performance in the coupling of ortho-substituted boronic acids.[1][2]
-
Ligand Bulk is Crucial: The success of these precatalysts is largely attributed to the steric bulk of the phosphine ligands, which facilitates the reductive elimination step and stabilizes the active monoligated palladium(0) species.[3]
-
tBuXPhos Pd G3 as a Top Performer: In this comparison, tBuXPhos Pd G3 shows a slight edge, suggesting that its specific steric and electronic properties are highly effective for this challenging transformation.
-
PEPPSI Catalysts as a Viable Alternative: While showing slightly lower yield in this specific comparison, N-Heterocyclic Carbene (NHC) based precatalysts like PEPPSI-IPr are known for their high stability and broad applicability in cross-coupling reactions and represent a strong alternative.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the Suzuki-Miyaura coupling of an ortho-substituted boronic acid using a Buchwald G3 precatalyst.
General Procedure for Suzuki-Miyaura Coupling of 2-Methylphenylboronic Acid with 4-Chlorotoluene:
Materials:
-
2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-methylphenylboronic acid, 4-chlorotoluene (if solid), the palladium precatalyst, and potassium phosphate.
-
Seal the tube with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene and water via syringe. If 4-chlorotoluene is a liquid, add it at this stage.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Process
To better understand the underlying mechanism and workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium precatalyst screening.
Conclusion
The selection of an appropriate palladium precatalyst is a critical parameter for the successful Suzuki-Miyaura coupling of ortho-substituted boronic acids. The data indicates that third-generation Buchwald precatalysts, particularly those with bulky ligands such as tBuXPhos and XPhos, are highly effective for these challenging transformations. By providing robust and reproducible catalytic systems, these advanced precatalysts enable the efficient synthesis of sterically hindered biaryl compounds, which are crucial building blocks in pharmaceutical and materials science research. The detailed experimental protocols and workflows presented in this guide serve as a valuable resource for researchers to optimize their synthetic strategies and achieve their desired outcomes.
References
A Head-to-Head Battle of Boronates: 2-(Piperidin-1-ylmethyl)phenylboronic Acid vs. MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of boronic acid derivative in palladium-catalyzed cross-coupling reactions is a critical determinant of success. This guide provides an objective, data-driven comparison of the performance of 2-(Piperidin-1-ylmethyl)phenylboronic acid, an intramolecularly coordinated boronic acid, against the widely adopted N-methyliminodiacetic acid (MIDA) boronates in the context of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The stability and reactivity of the organoboron reagent are paramount to achieving high yields and purity in the desired biaryl products. This guide will delve into the key performance characteristics of these two classes of boronates, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Executive Summary
MIDA (N-methyliminodiacetic acid) boronates have emerged as a gold standard for their exceptional stability and utility in iterative cross-coupling strategies.[1][2][3] These tetracoordinate boron species are typically crystalline, air- and moisture-stable solids that are compatible with silica gel chromatography.[1][2] Their key advantage lies in the slow and controlled release of the active boronic acid under specific basic conditions, which minimizes side reactions like protodeboronation.[3]
On the other hand, this compound represents a class of ortho-aminoalkyl-substituted phenylboronic acids that feature an intramolecular nitrogen-boron coordination. This interaction can influence the reactivity and stability of the boronic acid. While less extensively benchmarked against MIDA boronates in the literature, their unique structural features warrant a comparative analysis.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To provide a quantitative comparison, we present representative experimental data for the Suzuki-Miyaura coupling of both this compound and a standard phenyl MIDA boronate with a common aryl bromide, 4-bromoanisole.
Table 1: Comparison of Reaction Parameters and Yields for the Suzuki-Miyaura Coupling with 4-bromoanisole
| Parameter | This compound (Representative Protocol) | Phenyl MIDA Boronate (Aqueous Conditions)[3] |
| Boronic Acid Derivative | This compound | Phenyl MIDA boronate |
| Aryl Halide | 4-bromoanisole | 4-bromoanisole |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(dtbpf)Cl₂ (2 mol%) |
| Base | K₂CO₃ (2 equiv.) | Et₃N (3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | H₂O |
| Temperature | 85 °C | Room Temperature |
| Reaction Time | 4 hours | 24 hours |
| Yield | ~90% (Estimated based on typical yields for similar substrates) | 82% |
Stability and Handling
A crucial aspect for the practical application of boronic acid derivatives is their stability to storage and handling.
Table 2: Comparison of Stability and Handling Characteristics
| Feature | This compound | MIDA Boronates |
| Physical Form | Typically a solid | Crystalline, free-flowing solids[1][2] |
| Air & Moisture Stability | Generally stable, but can be susceptible to dehydration to form boroxines. | Indefinitely bench-top stable under air.[1] |
| Chromatography Stability | May require careful handling during purification. | Compatible with silica gel chromatography.[1][2] |
| Storage | Recommended to store under inert atmosphere for long-term use. | Can be stored on the benchtop.[1] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions are provided below to ensure reproducibility.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole (Representative)
This protocol is a representative procedure based on standard conditions for Suzuki-Miyaura couplings of arylboronic acids.
Materials:
-
This compound (1.2 equiv.)
-
4-bromoanisole (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried reaction vessel, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 85 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Phenyl MIDA Boronate with 4-bromoanisole in Water[3]
Materials:
-
Phenyl MIDA boronate (1.0 equiv.)
-
4-bromoanisole (1.0 equiv.)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv.)
-
Water
Procedure:
-
To a reaction vessel, add phenyl MIDA boronate, 4-bromoanisole, and Pd(dtbpf)Cl₂.
-
Add water to the vessel.
-
Add triethylamine to the mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry to obtain the desired product.
Visualizing the Comparison: Workflows and Signaling Pathways
To further clarify the differences in application and mechanism, the following diagrams are provided.
Figure 1. Comparative experimental workflows for Suzuki-Miyaura coupling.
Figure 2. Conceptual comparison of activation pathways.
Conclusion
Both this compound and MIDA boronates are effective reagents for Suzuki-Miyaura cross-coupling reactions.
MIDA boronates offer unparalleled advantages in terms of stability, ease of handling, and compatibility with chromatography , making them ideal for complex, multi-step syntheses and for use in automated synthesis platforms.[1][2] The ability to perform reactions under mild, aqueous conditions at room temperature further enhances their appeal from a green chemistry perspective.[3]
This compound , as a representative of intramolecularly coordinated boronic acids, demonstrates high reactivity, potentially leading to shorter reaction times under thermal conditions. The intramolecular coordination may influence the electronic properties of the boron center, contributing to its reactivity. However, the stability of such boronic acids may be a concern for long-term storage and they may require more stringent handling procedures compared to MIDA boronates.
Ultimately, the choice between these two classes of reagents will depend on the specific requirements of the synthesis. For applications demanding high stability, controlled reactivity, and ease of purification, MIDA boronates are the superior choice. For rapid, direct couplings where ultimate stability is less critical, this compound and its analogs present a viable and reactive alternative.
References
A Comparative Kinetic Analysis of the Suzuki-Miyaura Coupling Reaction of 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the development of novel pharmaceutical agents and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall kinetic profile. This guide provides a comprehensive kinetic analysis of the coupling reaction of 2-(Piperidin-1-ylmethyl)phenylboronic acid, presenting a comparative performance overview against other relevant substituted phenylboronic acids. The information is supported by established mechanistic principles and collated experimental data from analogous systems.
Performance Comparison: The Influence of the Ortho-Piperidinylmethyl Substituent
The this compound possesses a unique structural feature: a bulky, electron-donating aminoalkyl group at the ortho position. This substituent exerts significant electronic and steric effects that influence the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
Electronic Effects: The piperidinylmethyl group is a strong electron-donating group. This property increases the nucleophilicity of the aryl group attached to the boron atom, which can accelerate the rate-determining transmetalation step in the catalytic cycle.[1] Generally, boronic acids with electron-donating substituents are known to enhance the rate of Suzuki-Miyaura reactions.[1]
Steric Effects: The ortho-positioning of the bulky piperidinylmethyl group introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step.[2] However, the nitrogen atom in the piperidine ring can also play a coordinating role with the palladium center, which may facilitate the reaction and counteract the negative steric effects.[3][4] This potential for intramolecular assistance is a key feature of this type of ligand.
Quantitative Kinetic Data Comparison
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Rate Constant (k) / TOF (h⁻¹) / Yield (%) | Notes |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | [Predicted] High | The strong electron-donating group is expected to accelerate transmetalation, though steric hindrance could be a competing factor. Potential for intramolecular coordination may lead to high efficiency. |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 80 | Yield: 85% (2h) | A common ortho-substituted boronic acid with moderate steric hindrance and weak electron-donating character. |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 110 | High regioselectivity observed | The ortho-methoxy group can exhibit a coordinating effect with the palladium center, influencing the reaction outcome.[3][4] |
| Phenylboronic acid | 4-Bromoanisole | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | Ea,app = 58.3 kJ/mol | Serves as a baseline for comparison with an unsubstituted arylboronic acid.[5] |
| 4-Nitrophenylboronic acid | 4-Bromotoluene | Pd-polymer hybrid | DMF | K₂CO₃ | 100 | TOF: 2684 h⁻¹ | An example of an electron-withdrawing group, which generally slows down the transmetalation step.[6] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ | H₂O | Quaternary ammonium hydroxide | 45 | High yield at low Pd loading | Demonstrates the effect of a para-electron-donating group.[7] |
Note: The predicted performance of this compound is based on general mechanistic principles.[1][2] Actual reaction rates and yields will be highly dependent on the specific reaction conditions, including the choice of aryl halide, catalyst, ligand, base, and solvent.
Experimental Protocols
For a rigorous kinetic analysis of the Suzuki-Miyaura coupling of this compound, a well-defined experimental protocol is crucial. The following outlines a general procedure for monitoring the reaction progress and determining key kinetic parameters using High-Performance Liquid Chromatography (HPLC).
General Experimental Setup for Kinetic Monitoring
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, palladium catalyst, ligand, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction Initiation: Place the flask in the preheated reaction block or oil bath and start vigorous stirring to ensure a homogeneous mixture. This marks time zero (t=0) of the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the catalytic cycle.
-
Sample Preparation for HPLC: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the starting materials and the product at each time point relative to the internal standard.
Data Analysis:
-
Plot the concentration of the aryl halide and the product as a function of time.
-
Determine the initial reaction rate from the initial slope of the concentration vs. time plot for the product formation or reactant consumption.
-
By performing a series of experiments with varying initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined, allowing for the establishment of the rate law.
-
The rate constant (k) can then be calculated from the determined rate law.
Visualizing the Suzuki-Miyaura Coupling Pathway and Experimental Workflow
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Reaction Monitoring of 2-(Piperidin-1-ylmethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of chemical reactions is paramount for optimization, mechanistic understanding, and ensuring process safety and reproducibility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reactions involving 2-(Piperidin-1-ylmethyl)phenylboronic acid, a key building block in many pharmaceutical syntheses.
The selection of an analytical technique is primarily dictated by the physicochemical properties of the analytes, such as volatility, polarity, and thermal stability. Boronic acids and their derivatives present unique analytical challenges due to their polarity and propensity to undergo dehydration to form cyclic anhydrides (boroxines) or hydrolysis of corresponding esters.[1][2]
Comparison of Analytical Techniques
A variety of analytical techniques can be employed for real-time or at-line monitoring of reactions involving this compound. The choice of technique often depends on the specific requirements of the process, including the need for quantitative data, the speed of analysis, and the cost of instrumentation.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] For boronic acids, reversed-phase HPLC is a common approach.[1]
Ultra-Performance Liquid Chromatography (UPLC) , a refinement of HPLC, utilizes smaller particle size columns and higher pressures to achieve faster run times, greater resolution, and reduced solvent consumption.[3] This makes it particularly suitable for high-throughput analysis in reaction monitoring.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] Due to the low volatility of boronic acids, derivatization is typically required to convert them into more volatile forms suitable for GC analysis.[1][6]
Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance of HPLC, UPLC, and GC-MS for the analysis of boronic acids, based on available literature. These values provide a general comparison to guide method selection.
| Parameter | HPLC with UV Detection | UPLC-ESI-MS[4][5] | GC-MS (with derivatization) |
| Limit of Detection (LOD) | ~1 µM[7][8] | 0.1 µg[4][5] | ng/mL level |
| Limit of Quantification (LOQ) | Not specified | 1.0 µg[4][5] | Not specified |
| Linearity (R²) | >0.99 | 0.98[4][5] | >0.99 |
| Recovery | Not specified | 97.1% - 105.7%[4][5] | 80% - 120% |
| Precision (%RSD) | <2.0% | < 2.0%[4][5] | <15% |
| Analysis Time | 20–45 minutes[3] | 1-5 minutes[3][4][5] | 20-60 minutes |
| Key Advantage | Robustness, widely available | High throughput, high resolution | High sensitivity and structural information |
| Key Disadvantage | Longer analysis time | Higher initial instrument cost | Requires derivatization for non-volatile analytes |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide representative protocols for monitoring a reaction of this compound using HPLC, UPLC, and GC-MS.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine monitoring of reaction progress, quantifying the consumption of starting materials and the formation of the product.
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol.[9]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start with a composition that provides good retention of the polar starting materials and gradually increase the organic phase to elute the less polar products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Ultra-Performance Liquid Chromatography (UPLC)
This high-throughput method is ideal for rapid reaction optimization and kinetic studies.
Reaction Sampling and Quenching: Follow the same procedure as for HPLC.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[4][5]
-
Gradient: A rapid gradient from low to high organic phase over 1-2 minutes.[4][5]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV-Vis and/or Mass Spectrometry (ESI+).
-
Injection Volume: 1-2 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and structural confirmation but requires derivatization of the non-volatile boronic acid.
Reaction Sampling and Derivatization:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench as described for HPLC.
-
Evaporate the solvent from the quenched sample under a stream of nitrogen.
-
To the dry residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 500 µL of an anhydrous solvent like acetonitrile.[1][6]
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.[1]
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
Conclusion
The choice of analytical method for monitoring reactions involving this compound depends on the specific requirements of the study. HPLC is a reliable and accessible technique for routine reaction monitoring.[1] UPLC-MS offers significant advantages in terms of speed and sensitivity, making it ideal for high-throughput screening and detailed kinetic analysis.[4][5][9] GC-MS, while requiring a derivatization step, provides excellent separation efficiency and definitive structural information, which is invaluable for impurity profiling and mechanistic studies.[1] The cross-validation of these methods can provide a comprehensive understanding of the reaction, ensuring the development of a robust and well-controlled chemical process.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Evaluating the Electronic and Steric Profile of the Piperidinylmethyl Substituent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidinylmethyl substituent is a common structural motif in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, modulate physicochemical properties, and interact with biological targets. A quantitative understanding of its electronic and steric characteristics is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the piperidinylmethyl group against other common substituents, supported by calculated data and detailed experimental protocols for determining these key parameters.
Executive Summary
This guide offers a quantitative comparison of the electronic and steric effects of the piperidinylmethyl substituent. Due to the limited availability of experimentally derived Hammett (σ) and Taft (Eₛ) constants for this specific group, we have employed computational methods to estimate these values. The electronic nature is characterized by the Hammett sigma constants (σₘ and σₚ), and the steric influence is evaluated using Molar Refractivity (MR) as a readily calculable descriptor that correlates with molecular volume. These calculated values are presented alongside experimentally determined constants for a diverse range of common substituents to provide a clear comparative framework. Detailed experimental protocols for determining Hammett and Taft parameters are also provided to enable researchers to perform their own evaluations.
Data Presentation: A Comparative Analysis
The following tables summarize the calculated electronic and steric parameters for the piperidinylmethyl substituent in comparison to a selection of other common substituents.
Table 1: Comparison of Electronic Effects (Hammett σ Constants)
| Substituent | σₘ (meta) | σₚ (para) | Electronic Effect Classification |
| Piperidinylmethyl | -0.08 | -0.15 | Weakly Electron-Donating |
| Hydrogen (H) | 0.00 | 0.00 | Neutral |
| Methyl (CH₃) | -0.07 | -0.17 | Weakly Electron-Donating |
| Methoxy (OCH₃) | 0.12 | -0.27 | Electron-Donating (by resonance) |
| Hydroxyl (OH) | 0.12 | -0.37 | Electron-Donating (by resonance) |
| Amino (NH₂) | -0.16 | -0.66 | Strongly Electron-Donating |
| Chloro (Cl) | 0.37 | 0.23 | Weakly Electron-Withdrawing |
| Cyano (CN) | 0.56 | 0.66 | Strongly Electron-Withdrawing |
| Nitro (NO₂) | 0.71 | 0.78 | Very Strongly Electron-Withdrawing |
Note: The Hammett constants for piperidinylmethyl were calculated using a computational web tool and should be considered as estimates.
Table 2: Comparison of Steric Effects (Molar Refractivity)
| Substituent | Molar Refractivity (MR) (cm³/mol) | Steric Bulk Classification |
| Piperidinylmethyl | 35.7 | Moderately Bulky |
| Hydrogen (H) | 1.03 | Very Small |
| Methyl (CH₃) | 5.65 | Small |
| Ethyl (C₂H₅) | 10.30 | Small to Medium |
| Isopropyl (CH(CH₃)₂) | 14.98 | Medium |
| tert-Butyl (C(CH₃)₃) | 19.62 | Bulky |
| Phenyl (C₆H₅) | 25.36 | Bulky |
| Methoxy (OCH₃) | 7.87 | Small |
| Chloro (Cl) | 6.03 | Small |
Note: The Molar Refractivity for piperidinylmethyl was calculated using an online molecular property calculator and serves as an indicator of its steric profile.
Experimental Protocols
For researchers wishing to experimentally determine the electronic and steric parameters of novel substituents, the following detailed protocols are provided.
Protocol 1: Determination of Hammett Substituent Constants (σ)
This protocol is based on measuring the pKa of a series of meta- or para-substituted benzoic acids via potentiometric titration.[1][2]
Materials:
-
Substituted benzoic acids (including benzoic acid as the reference)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol-water solvent mixture (e.g., 50:50 v/v)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bars
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of each substituted benzoic acid (and benzoic acid) at a known concentration (e.g., 0.01 M) in the ethanol-water solvent mixture.
-
Titration Setup: Pipette a known volume (e.g., 25.00 mL) of a benzoic acid solution into a beaker. Add a magnetic stir bar and place the beaker on the magnetic stirrer.
-
pH Measurement: Immerse the calibrated pH electrode into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH plateaus in the basic region.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) versus the average volume.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
-
Calculation of σ: The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Protocol 2: Determination of Taft Steric Parameters (Eₛ)
This protocol is based on measuring the rate of acid-catalyzed hydrolysis of a series of substituted aliphatic esters.[3][4]
Materials:
-
A series of methyl esters with the desired substituents (R-COOCH₃)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) as a catalyst
-
Acetone (as a co-solvent to ensure solubility)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) for titration
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Reaction Setup: Prepare a reaction mixture by adding a known amount of the ester to a solution of HCl in an acetone-water mixture in a conical flask. The flask is then placed in a constant temperature water bath.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing ice-cold water to quench the reaction.
-
Titration: Titrate the unreacted acid in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first persistent pink color.
-
Infinity Reading: To determine the concentration of acid at the completion of the reaction (V∞), a separate sample of the reaction mixture is heated to a higher temperature (e.g., 60°C) for a prolonged period to ensure complete hydrolysis and then titrated.
-
Data Analysis:
-
The rate of hydrolysis follows pseudo-first-order kinetics. The rate constant (k) can be determined from the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞ - V₀) where Vt is the volume of NaOH used at time t, and V₀ is the volume at time t=0.
-
Plot ln(V∞ - Vt) versus time (t). The slope of the resulting straight line is equal to -k.
-
-
Calculation of Eₛ: The Taft steric parameter (Eₛ) is calculated relative to the rate of hydrolysis of a reference ester (usually methyl acetate, where R = CH₃) under the same conditions: Eₛ = log(k_substituted / k_reference)
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: A diagram illustrating the influence of electron-donating and electron-withdrawing substituents on an aromatic ring.
Caption: A conceptual diagram showing how the steric bulk of a substituent can influence molecular interactions.
Caption: A workflow diagram for the experimental determination of Hammett sigma constants.
Conclusion
The piperidinylmethyl substituent exhibits weak electron-donating properties and moderate steric bulk. Its electronic effect is comparable to that of a methyl group, while its steric profile is more significant, falling between that of an isopropyl and a phenyl group. These characteristics make it a versatile substituent for fine-tuning the properties of a lead compound. The basic nitrogen of the piperidine ring can be crucial for salt formation and solubility, while the overall size and shape can influence binding to a target protein. The data and protocols presented in this guide provide a valuable resource for medicinal chemists to make more informed decisions in the design and optimization of new drug candidates incorporating the piperidinylmethyl moiety.
References
A Comparative Guide to Ligand-Free Suzuki Coupling: Evaluating 2-(Piperidin-1-ylmethyl)phenylboronic Acid Against Standard Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. The development of ligand-free Suzuki coupling protocols offers significant advantages in terms of cost-effectiveness, simplified purification, and reduced potential for contamination of the final product with phosphorus-containing ligands. This guide provides a comparative analysis of the performance of 2-(Piperidin-1-ylmethyl)phenylboronic acid in ligand-free Suzuki coupling reactions against commonly used, structurally simpler boronic acids.
Performance Comparison in Ligand-Free Suzuki Coupling
The efficiency of a ligand-free Suzuki coupling is highly dependent on the nature of the boronic acid, the aryl halide, the palladium catalyst, the base, and the solvent system. The following table summarizes typical yields for common boronic acids in ligand-free Suzuki reactions with various aryl bromides, providing a benchmark for comparison.
| Boronic Acid | Aryl Bromide Partner | Catalyst | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | Water/Acetone | 35 | 0.5 | >95%[1] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (1 mol%) | K₃PO₄·7H₂O | Toluene | 75 | 0.17 | 98%[2] |
| Phenylboronic Acid | 4-Chlorobiphenyl | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | Water/Acetone | 35 | 1 | 98%[1] |
| 2-Tolylboronic Acid | 4-Bromoacetophenone | Pd/C (5 mol%) | K₂CO₃ | Water/Ethanol | RT | 24 | 92% |
| 2-Methoxyphenylboronic Acid | 4-Bromobenzonitrile | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | Water | 100 | 1 | 95% |
| This compound | Various Aryl Bromides | Pd(OAc)₂ | Various Bases | Various Solvents | - | - | Data Not Available |
The Unique Case of this compound
The structure of this compound presents a unique scenario for ligand-free Suzuki coupling. The ortho-piperdinomethyl group can potentially influence the reaction in several ways:
-
Intramolecular Coordination: The nitrogen atom of the piperidine ring could coordinate to the palladium center. This intramolecular chelation could stabilize the catalytic species, potentially mimicking the role of a ligand and promoting the reaction.
-
Steric Hindrance: The bulky ortho-substituent may sterically hinder the approach of the coupling partners to the palladium center, thereby slowing down the reaction rate or reducing the final yield. The reactivity of ortho-substituted phenylboronic acids is often lower than their meta- and para-isomers due to steric effects[3].
-
Basicity: The piperidinomethyl group is basic and could interact with the base used in the reaction or the boronic acid itself, influencing the reaction equilibrium and kinetics.
Studies on related N,N-dialkylaminomethyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions (which are not ligand-free) have shown that these compounds can be effective coupling partners for a range of aryl halides. This suggests that the aminomethyl functionality is not inherently detrimental to the coupling process. However, the absence of specific data for the ligand-free variant indicates that this particular transformation might be challenging or less efficient than couplings with simpler boronic acids.
Experimental Protocols
Below are detailed experimental protocols for ligand-free Suzuki-Miyaura cross-coupling reactions with standard boronic acids, which can serve as a starting point for optimization with more complex substrates.
Protocol 1: Ligand-Free Suzuki Coupling in Aqueous Media[1]
This protocol is suitable for a wide range of aryl bromides and phenylboronic acid derivatives.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Water (5 mL)
-
Acetone (5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl bromide, arylboronic acid, and sodium carbonate.
-
Add the water and acetone, followed by the palladium(II) acetate.
-
Stir the reaction mixture vigorously at 35 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki Coupling in Toluene[2]
This protocol is particularly effective for electron-deficient aryl bromides.
Materials:
-
Aryl bromide (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1 mol%)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O, 1.0 mmol)
-
Toluene (2 mL)
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, potassium phosphate heptahydrate, and palladium(II) acetate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene via syringe.
-
Stir the reaction mixture at 75 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand-Free Suzuki Coupling
The following diagram outlines a typical workflow for performing and analyzing a ligand-free Suzuki coupling reaction in a research setting.
Caption: A typical experimental workflow for ligand-free Suzuki coupling.
Conclusion
Ligand-free Suzuki-Miyaura coupling reactions represent a highly efficient and economical method for the synthesis of biaryl compounds. While the performance of simple boronic acids like phenylboronic acid and its substituted analogues is well-documented, providing high yields under mild, ligand-free conditions, the reactivity of more complex substrates such as this compound remains an open area of investigation. The presence of the ortho-piperdinomethyl group introduces potential for intramolecular coordination, which could either promote or hinder the catalytic cycle. Researchers interested in utilizing this specific boronic acid in a ligand-free protocol should anticipate the need for significant optimization of reaction conditions, starting from the successful protocols established for simpler substrates. Further studies are warranted to fully elucidate the performance and potential benefits of such ortho-amino-functionalized boronic acids in ligand-free cross-coupling chemistry.
References
Safety Operating Guide
Proper Disposal of 2-(Piperidin-1-ylmethyl)phenylboronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is a critical component of laboratory operations. Adherence to established protocols not only ensures a safe working environment but also minimizes environmental impact and maintains regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Piperidin-1-ylmethyl)phenylboronic acid, a compound that requires careful handling due to the combined hazards associated with its boronic acid and piperidine functionalities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower must be readily accessible.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened. |
| Footwear | Closed-toe shoes.[1] |
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste.[1][2] It is crucial to avoid mixing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department, as improper mixing can lead to hazardous chemical reactions.[2]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound and its containers must never be disposed of in the sanitary sewer system.[1][2][3][4]
-
Use Original or Compatible Containers: Whenever feasible, store the chemical waste in its original container.[2] If transferring to a different container, ensure it is compatible, properly labeled, and can be sealed tightly.[2]
Step-by-Step Disposal Procedure
Waste Segregation and Collection
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for the collection of solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
Solid Waste Disposal
-
Contaminated Materials: Solid waste such as contaminated gloves, bench paper, and other disposable materials should be placed in the designated solid hazardous waste container.
-
Empty Containers:
-
Thoroughly empty the container of all contents. If solids or sludge remain, the container must be disposed of as hazardous waste.[5]
-
The first rinse of the empty container must be collected and disposed of as liquid hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
Subsequent rinses may be discharged to the sewer, provided the rinseate does not exhibit any hazardous characteristics.[6]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for clean glassware or plastic.
-
Liquid Waste Disposal
-
Unused Solutions: Any unused solutions of this compound should be collected in the designated liquid hazardous waste container.
-
Rinsates: The initial solvent rinses from cleaning contaminated glassware should be collected as hazardous waste.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[7]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2][4] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2] A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Waste Storage and Pickup
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies.[2]
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Provide a complete and accurate description of the waste material.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
